13,14-dihydro-15(R)-Prostaglandin E1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36O5 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1 |
InChI Key |
DPOINJQWXDTOSF-YWTNHNAXSA-N |
Isomeric SMILES |
CCCCC[C@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 13,14-dihydro-15(R)-Prostaglandin E1
This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for 13,14-dihydro-15(R)-Prostaglandin E1, a stereoisomer of a naturally occurring prostaglandin (B15479496) metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies outlined are based on established principles of prostaglandin synthesis, drawing parallels from the synthesis of related analogues such as Latanoprost.
Introduction
Prostaglandin E1 (PGE1) and its metabolites are biologically active lipid compounds that mediate a wide range of physiological effects. The 13,14-dihydro metabolites of PGE1 are known to possess significant biological activity. This guide focuses on the synthesis of a specific, non-natural stereoisomer, this compound. The key challenges in the synthesis of this molecule lie in the stereocontrol of the cyclopentanone (B42830) core and the specific (R) configuration at the C-15 hydroxyl group, as well as the saturation of the 13,14-double bond.
The proposed synthetic strategy commences from the well-established Corey lactone, a versatile starting material in prostaglandin synthesis. The synthesis involves the sequential introduction of the lower (ω) and upper (α) side chains, with a key stereoselective reduction step to establish the desired 15(R)-hydroxyl group. Purification of the final compound, particularly the separation of the 15(R) and 15(S) epimers, is addressed through chromatographic techniques.
Proposed Synthetic Pathway
The overall synthetic workflow is depicted below. The synthesis begins with the readily available Corey lactone diol and proceeds through key intermediates to the target molecule.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for the key steps in the synthesis.
Step 1: Protection of Corey Lactone Diol
The two hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal.
-
Reaction: Corey lactone diol is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Oxidation to the Aldehyde (Corey Aldehyde)
The primary alcohol is selectively oxidized to an aldehyde. The Swern oxidation is a mild and effective method for this transformation.
-
Reaction: A solution of oxalyl chloride in DCM is cooled to -78 °C, and dimethyl sulfoxide (B87167) (DMSO) is added dropwise. The protected Corey lactone is then added, followed by a hindered base such as triethylamine.
-
Work-up: The reaction is warmed to room temperature, quenched with water, and the product is extracted. The organic layers are combined, washed, dried, and concentrated to yield the crude aldehyde.
Step 3: Horner-Wadsworth-Emmons Olefination
This reaction establishes the lower (ω) side chain and creates the α,β-unsaturated ketone (enone) intermediate.[1]
-
Phosphonate Synthesis: The required phosphonate is synthesized via the Michaelis-Arbuzov reaction of an appropriate alkyl halide with a trialkyl phosphite.
-
Olefination Reaction: The phosphonate is deprotonated with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting carbanion is then reacted with the Corey aldehyde from Step 2.[1][2]
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted. The organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.
Step 4: Stereoselective Reduction of the 15-Keto Group
This is a critical step to introduce the desired 15(R)-hydroxyl stereochemistry. A chiral reducing agent is required.
-
Reaction: The enone from the previous step is dissolved in an appropriate solvent and cooled to a low temperature (e.g., -78 °C). A solution of a chiral reducing agent, such as (R)-BINAL-H (prepared from 2,2'-dihydroxy-1,1'-binaphthyl, lithium aluminum hydride, and ethanol), is added slowly.
-
Work-up: The reaction is quenched with methanol (B129727), followed by an acidic workup. The product is extracted, and the organic layers are washed, dried, and concentrated. The diastereomeric ratio (15R:15S) can be determined by techniques like HPLC or NMR spectroscopy of the crude product.
Step 5: Saturation of the 13,14-Double Bond
The double bond in the ω-chain is reduced by catalytic hydrogenation.
-
Reaction: The 15(R)-hydroxy intermediate is dissolved in a solvent like ethyl acetate (B1210297) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere.
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the 13,14-dihydro intermediate.
Step 6: Reduction of the Lactone to a Lactol
The lactone is partially reduced to a hemiacetal (lactol) in preparation for the introduction of the α-chain.
-
Reaction: The protected 13,14-dihydro prostaglandin intermediate is dissolved in an anhydrous solvent like toluene (B28343) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise.
-
Work-up: The reaction is quenched with methanol at low temperature, followed by the addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is warmed to room temperature, and the product is extracted. The organic layers are washed, dried, and concentrated.
Step 7: Wittig Reaction for the α-Side Chain
The α-side chain is introduced via a Wittig reaction with the lactol.
-
Wittig Reagent Preparation: The required phosphonium (B103445) salt is deprotonated with a strong base like sodium hydride or n-butyllithium in an appropriate solvent to form the ylide.
-
Wittig Reaction: The lactol from the previous step is added to the ylide solution.
-
Work-up: The reaction is quenched, and the product is extracted. The organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 8: Deprotection
The protecting groups are removed to yield the final product.
-
Silyl Group Removal: The TBDMS groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Ester Hydrolysis (if applicable): If the α-chain was introduced as an ester, it is hydrolyzed to the carboxylic acid using a mild base like lithium hydroxide (B78521) in a mixture of THF and water.
-
Work-up: The reaction mixture is acidified, and the product is extracted. The organic layers are washed, dried, and concentrated.
Data Summary
The following table summarizes the key transformations and reagents for the proposed synthesis. Expected yields are estimates based on analogous reactions in prostaglandin synthesis.
| Step | Transformation | Key Reagents | Estimated Yield |
| 1 | Hydroxyl Protection | TBDMSCl, Imidazole | >95% |
| 2 | Oxidation to Aldehyde | Oxalyl Chloride, DMSO, TEA | >90% |
| 3 | Horner-Wadsworth-Emmons | Phosphonate, NaH | 70-85% |
| 4 | Stereoselective Reduction | (R)-BINAL-H | 80-90% (with high d.r.) |
| 5 | Hydrogenation | H₂, Pd/C | >95% |
| 6 | Lactone to Lactol Reduction | DIBAL-H | >90% |
| 7 | Wittig Reaction | Phosphonium Ylide | 60-75% |
| 8 | Deprotection | TBAF, LiOH | 85-95% |
Purification Strategy
The purification of the final product, this compound, is critical to isolate it from reaction byproducts and, most importantly, from its 15(S) epimer which is likely to be formed in the reduction step. A multi-step purification approach is recommended.
Caption: Purification workflow for this compound.
Purification Protocols
Initial Purification by Silica Gel Chromatography
-
Objective: To remove non-polar and highly polar impurities from the crude product after the final deprotection step.
-
Method: The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated.
-
Outcome: This step will yield a mixture of the 15(R) and 15(S) diastereomers, free from most other impurities.
Separation of 15(R) and 15(S) Epimers by Chiral HPLC
The separation of the 15(R) and 15(S) diastereomers is the most challenging purification step and requires chiral high-performance liquid chromatography (HPLC).
-
Objective: To resolve the mixture of 15(R) and 15(S) epimers and isolate the desired 15(R) product.
-
Method: Preparative HPLC using a chiral stationary phase is the method of choice. Columns with derivatized cellulose (B213188) or amylose (B160209) are often effective for separating prostaglandin stereoisomers.[3] A mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water with a pH modifier (e.g., acetic or phosphoric acid) is typically used.[4] The optimal solvent composition and flow rate would need to be determined empirically.
-
Detection: The eluting compounds can be detected by UV absorbance.
-
Outcome: Collection of the fractions corresponding to the two separated epimers. The identity of the 15(R) epimer would need to be confirmed by analytical techniques, potentially including comparison to a known standard if available, or by advanced NMR techniques.
Recommended HPLC Conditions (Starting Point)
The following table provides a starting point for the development of a chiral HPLC method for the separation of the 15(R) and 15(S) epimers.
| Parameter | Recommended Condition |
| Column | Chiral stationary phase (e.g., Daicel Chiralcel OD-H or similar) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol/Water (with 0.1% Acetic Acid) |
| Flow Rate | 1-5 mL/min (for semi-preparative scale) |
| Temperature | 25-40 °C |
| Detection | UV at ~210 nm |
Characterization
The structure and purity of the final product, this compound, should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (hydroxyl, ketone, carboxylic acid).
-
Chiral HPLC: To determine the diastereomeric purity.
-
Optical Rotation: To measure the specific rotation of the chiral molecule.
Signaling Pathways and Biological Activity
The biological activity of the natural 13,14-dihydro-15(S)-PGE1 is known to be mediated through G-protein coupled prostaglandin E receptors (EP1-4), influencing various cellular processes. However, the specific signaling pathways and biological effects of the unnatural 15(R) epimer are not well-documented and would require dedicated pharmacological investigation. It is plausible that the 15(R) stereochemistry could alter the binding affinity and efficacy at the EP receptors, potentially leading to different biological responses compared to the 15(S) epimer. Further research would be necessary to elucidate its specific mechanism of action and therapeutic potential. The known anti-inflammatory effects of PGE1 analogs suggest that this compound could be of interest in modulating immune responses.[5]
Conclusion
This technical guide outlines a feasible and detailed strategy for the synthesis and purification of this compound. By leveraging the established Corey lactone-based approach and incorporating key methodologies from the synthesis of related prostaglandin analogs, the target molecule can be obtained with high stereochemical control. The purification, particularly the resolution of the 15-epimers, is achievable through the use of chiral HPLC. The successful synthesis and isolation of this compound will enable further investigation into its unique biological properties and potential therapeutic applications.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 13,14-dihydro-15(R)-PGE1: Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13,14-dihydro-15(R)-prostaglandin E1 (13,14-dihydro-15(R)-PGE1), a synthetic analog of the naturally occurring prostaglandin (B15479496) E1 (PGE1) metabolite. This document details its chemical structure, stereochemistry, and available physicochemical properties. It further explores its biological context, including its relationship to PGE1 metabolism and signaling pathways through E-prostanoid (EP) receptors. Methodologies for its analysis are also discussed, providing a valuable resource for researchers in pharmacology, drug development, and related fields.
Chemical Structure and Stereochemistry
13,14-dihydro-15(R)-PGE1 is a prostanoid, a subclass of eicosanoids, characterized by a cyclopentane (B165970) ring and two side chains. Its systematic name is (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R)-3-hydroxyoctyl)-5-oxocyclopentyl)hept-5-enoic acid. The chemical formula is C20H36O5, with a molecular weight of approximately 356.5 g/mol .[1]
The stereochemistry of 13,14-dihydro-15(R)-PGE1 is critical to its structure and function. Key stereochemical features include:
-
Cyclopentane Ring: The substituents on the five-membered ring are in a specific orientation, denoted by the (1R, 2R, 3R) configuration.
-
C-15 Hydroxyl Group: A defining feature of this analog is the hydroxyl group at the C-15 position, which is in the R configuration.[1] This is in contrast to the naturally occurring prostaglandins (B1171923), which typically have an S configuration at this position. This "unnatural" stereochemistry significantly influences its biological activity and metabolic stability.
-
Dihydrogenation: The double bond at C-13 and C-14, present in PGE1, is reduced in this analog, as indicated by the "13,14-dihydro" prefix.
Table 1: Chemical Identifiers for 13,14-dihydro-15(R)-PGE1
| Identifier | Value |
| CAS Number | 201848-10-4[1] |
| Molecular Formula | C20H36O5[1] |
| Molecular Weight | 356.5 g/mol [1] |
| Formal Name | 11α,15R-dihydroxy-9-oxo-prostan-1-oic acid[1] |
| InChI | InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16-,17-,19-/m1/s1[1] |
| SMILES | O[C@H]1--INVALID-LINK--CCCCC">C@H--INVALID-LINK--C(C1)=O[1] |
Physicochemical Properties
Detailed experimental data on the physical properties of 13,14-dihydro-15(R)-PGE1 are limited. However, information from suppliers provides some insights into its solubility and stability.
Table 2: Physicochemical Properties of 13,14-dihydro-15(R)-PGE1
| Property | Value |
| Appearance | A solution in methyl acetate[1] |
| Solubility | DMF: >100 mg/mLDMSO: >50 mg/mLEthanol: >50 mg/mLPBS (pH 7.2): >1.6 mg/mL[1] |
| Stability | ≥ 2 years at -20°C[1] |
Biological Context and Signaling Pathways
Metabolism of Prostaglandin E1
13,14-dihydro-15(R)-PGE1 is an analog of a natural metabolite of Prostaglandin E1 (PGE1). The metabolism of PGE1 is a rapid process involving enzymatic oxidation of the C-15 hydroxyl group to a ketone, followed by the reduction of the C-13,14 double bond. This results in the formation of 15-keto-PGE1 and subsequently 13,14-dihydro-15-keto-PGE1, which are largely inactive metabolites.[2] However, 13,14-dihydro-PGE1 itself is a biologically active metabolite.[3][4]
Prostaglandin E1 Signaling Pathways
Prostaglandin E1 exerts its diverse physiological effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.[5]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels. PGE1 has a lower binding affinity for the EP1 receptor compared to PGE2.[5]
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
The specific signaling pathway activated by PGE1 depends on the tissue-specific expression of these receptor subtypes.
While the signaling of PGE1 is well-characterized, the specific receptor binding affinities and downstream effects of the 15(R) stereoisomer of 13,14-dihydro-PGE1 have not been extensively reported. It is plausible that the altered stereochemistry at C-15 affects its interaction with EP receptors and its subsequent biological activity. Further research is required to elucidate the precise mechanism of action of this analog. Some studies on other 15-epi prostaglandin analogs suggest that they can act as competitive antagonists to their natural counterparts.[6]
Experimental Protocols
General Synthetic Approach
The synthesis of prostaglandin analogs is a complex, multi-step process often involving the construction of a chiral cyclopentanone (B42830) intermediate followed by the sequential addition of the alpha and omega side chains. The stereocenter at C-15 is typically introduced through a stereoselective reduction of a corresponding 15-keto intermediate. To obtain the 15(R) configuration, a different set of reagents or chiral catalysts would be employed compared to the synthesis of the natural 15(S) isomer.
Purification and Analysis
Purification of prostaglandin analogs is typically achieved using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial method for separating stereoisomers, including the R and S epimers at C-15.
For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. The use of a deuterated internal standard, such as 13,14-dihydro-PGE1-d4, is recommended for accurate quantification in biological matrices.
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate prostaglandins from biological samples like plasma or tissue homogenates.
-
Chromatographic Separation: Reversed-phase HPLC is employed to separate the analyte from other sample components. A C18 column is often used with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Conclusion
13,14-dihydro-15(R)-PGE1 is a valuable tool for researchers studying the structure-activity relationships of prostaglandins and their roles in various physiological and pathological processes. Its unique stereochemistry at the C-15 position likely confers distinct biological properties compared to its natural counterpart. While there is a need for more detailed characterization of its physicochemical properties and specific biological activities, this technical guide provides a solid foundation of the current knowledge. Further investigation into its receptor binding profile and downstream signaling is warranted to fully understand its potential as a pharmacological agent or research probe.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 13,14-dihydro-15(R)-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15(R)-Prostaglandin E1 is a synthetic analog of 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1), a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). While PGE1 and its natural 15(S) metabolites are well-characterized, the introduction of the unnatural (R) configuration at the C-15 hydroxyl group in 13,14-dihydro-15(R)-PGE1 presents a unique pharmacological profile. This technical guide provides an in-depth exploration of the presumed mechanism of action of 13,14-dihydro-15(R)-PGE1, drawing upon the established knowledge of PGE1 and its related metabolites, and highlighting the critical role of stereochemistry in determining biological activity.
Core Mechanism of Action: Inferred from Prostaglandin E1 and its Metabolites
The mechanism of action of this compound is not extensively documented in publicly available literature. However, based on the well-established pharmacology of Prostaglandin E1 (PGE1) and its natural metabolite, 13,14-dihydro-15(S)-PGE1, a plausible mechanism can be inferred. Prostaglandins (B1171923) exert their diverse physiological effects by interacting with a family of G-protein coupled receptors (GPCRs), specifically the prostaglandin E (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.
These receptor subtypes are coupled to different intracellular signaling pathways:
-
EP1 receptors are coupled to Gq, leading to an increase in intracellular calcium concentrations.
-
EP2 and EP4 receptors are coupled to Gs, which stimulates adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels, although some splice variants can also couple to Gs or Gq.
The primary physiological effects of PGE1 and its active metabolites, such as vasodilation and inhibition of platelet aggregation, are mediated through the activation of EP receptors, particularly EP2 and EP4, leading to elevated cAMP levels. It is therefore highly probable that 13,14-dihydro-15(R)-PGE1 also interacts with one or more of these EP receptors.
The Critical Influence of C-15 Stereochemistry
The stereochemistry of the hydroxyl group at the C-15 position is a crucial determinant of the biological activity of prostaglandins. The natural configuration is (S), and alterations to this configuration can dramatically impact receptor binding affinity and subsequent signaling. For instance, in the case of prostaglandin D2 (PGD2), the 15(R) epimer is a potent and selective agonist for the DP2 receptor, whereas the natural 15(S) isomer is significantly less active at this receptor.
Given this precedent, it is anticipated that 13,14-dihydro-15(R)-PGE1 will exhibit a distinct receptor binding profile and potency compared to its natural 15(S) counterpart. It may have reduced affinity for the receptors activated by the 15(S) isomer or potentially interact with a different subset of prostaglandin receptors. Without direct experimental data, the precise nature of this interaction remains speculative.
Quantitative Data Summary
| Compound | Assay | Target | Value | Reference |
| 13,14-dihydro-15(S)-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 10.8 ng/mL | [1] |
| 13,14-dihydro-15(S)-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | IC50 = 31 nM | [2] |
| PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 8.25 ng/mL | [1] |
| 15-keto-13,14-dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 14.8 µg/mL | [1] |
| 15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | Platelets | ID50 = 16.2 µg/mL | [1] |
| Compound | Assay | Target | Value | Reference |
| 13,14-dihydro-15(S)-PGE1 | Antimitotic Activity | Vascular Smooth Muscle Cells | ~90% of PGE1 activity | [3] |
Signaling Pathways
The presumed signaling pathway for this compound, based on the actions of PGE1 and its active metabolites, involves interaction with EP receptors and modulation of intracellular second messengers. The diagram below illustrates the canonical signaling pathways for EP2 and EP4 receptors, which are the likely primary targets.
Experimental Protocols
Detailed experimental protocols for specifically studying this compound are not available. However, standard methodologies used for characterizing other prostaglandins can be adapted.
Receptor Binding Assays
A competitive radioligand binding assay is a standard method to determine the binding affinity of 13,14-dihydro-15(R)-PGE1 to various prostaglandin receptor subtypes.
Second Messenger Assays (cAMP Measurement)
To determine the functional activity of 13,14-dihydro-15(R)-PGE1 at Gs-coupled receptors, a cAMP assay is essential.
Conclusion and Future Directions
The mechanism of action of this compound is presumed to involve interaction with prostaglandin EP receptors, leading to the modulation of intracellular signaling pathways, most likely involving cAMP. However, the unnatural (R) configuration at the C-15 hydroxyl group is expected to significantly alter its receptor binding affinity and functional activity compared to its natural 15(S) counterpart.
To fully elucidate the mechanism of action of this specific analog, further research is imperative. This should include:
-
Comprehensive Receptor Binding Studies: To determine the binding affinities of 13,14-dihydro-15(R)-PGE1 for all EP receptor subtypes and other prostaglandin receptors.
-
Functional Assays: To characterize its agonist or antagonist activity at these receptors by measuring second messenger responses (cAMP, intracellular calcium).
-
Comparative Studies: To directly compare the activity of the 15(R) and 15(S) isomers of 13,14-dihydro-PGE1 to precisely understand the impact of the C-15 stereochemistry.
Such studies will be invaluable for defining the pharmacological profile of this compound and assessing its potential as a therapeutic agent or a research tool for probing prostaglandin receptor function.
References
- 1. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Interactions of 13,14-dihydro-15(R)-Prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathological processes. The compound 13,14-dihydro-15(R)-Prostaglandin E1 is a synthetic analog of the endogenous PGE1 metabolite, 13,14-dihydro-PGE1. A key structural feature of this analog is the unnatural R configuration of the hydroxyl group at the C-15 position. Understanding the binding affinity and selectivity of such analogs to the various prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) is paramount for elucidating their pharmacological profile and therapeutic potential.
Important Note on Data Availability: Extensive literature searches did not yield specific quantitative binding affinity or selectivity data for this compound across the EP receptor subtypes. The information presented herein is based on the closely related endogenous metabolite, 13,14-dihydro-Prostaglandin E1, and general principles of prostaglandin receptor pharmacology. The biological activity of 13,14-dihydro-PGE1 has been noted, particularly its ability to inhibit ADP-induced platelet aggregation[1].
Prostaglandin E Receptor Subtypes and Their Signaling Pathways
Prostaglandin E1 and its analogs exert their effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to diverse cellular responses.
-
EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their stimulation results in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: This receptor exhibits splice variants that can couple to Gi or Gs proteins, leading to either a decrease or an increase in intracellular cAMP levels, respectively.
The distinct signaling pathways initiated by each EP receptor subtype are fundamental to their differential physiological roles.
Experimental Protocols for Receptor Binding Affinity and Selectivity
The determination of binding affinity and selectivity of a ligand like this compound for EP receptors typically involves radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.
General Workflow for a Competitive Radioligand Binding Assay
Detailed Methodologies
1. Receptor Preparation:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are transiently or stably transfected with plasmids encoding the specific human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Membrane Preparation: Transfected cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in a suitable buffer for the binding assay.
2. Radioligand Binding Assay (Competitive):
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂ or MnCl₂ which can be crucial for receptor-ligand interactions.
-
Incubation: The reaction mixture typically contains the receptor preparation (membranes), a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled competitor ligand (13,14-dihydro-15(R)-PGE1).
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
IC50 Determination: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve. This value is the IC50.
-
Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary: Receptor Binding Profile of Prostaglandin E Analogs
As previously stated, specific binding data for this compound is not publicly available. The following table provides a template for how such data would be presented. For context, PGE1 itself generally exhibits high affinity for all EP receptors. Its metabolite, 13,14-dihydro-PGE1, is also biologically active[1].
Table 1: Hypothetical Binding Affinity (Ki, nM) of 13,14-dihydro-15(R)-PGE1 for Human EP Receptors
| Receptor Subtype | Ki (nM) |
| EP1 | Data not available |
| EP2 | Data not available |
| EP3 | Data not available |
| EP4 | Data not available |
Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity across different receptor subtypes. A compound is considered selective for a particular receptor if its Ki value for that receptor is significantly lower (typically by a factor of 10-fold or more) than its Ki values for other receptors.
The logical relationship for determining receptor selectivity is illustrated in the diagram below.
Conclusion
While the precise receptor binding affinity and selectivity profile of this compound remains to be experimentally determined and published, this guide provides the foundational knowledge and methodological framework for such an investigation. The established protocols for radioligand binding assays, coupled with an understanding of the distinct signaling pathways of the EP receptor subtypes, are essential for characterizing the pharmacological properties of this and other novel prostaglandin analogs. Future research is necessary to populate the binding data for this specific compound, which will be crucial for assessing its potential therapeutic applications.
References
Enzymatic Metabolism of 13,14-dihydro-15(R)-Prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic metabolism of prostaglandins (B1171923), with a specific focus on 13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1). Prostaglandin (B15479496) E1 (PGE1) and its metabolites are crucial signaling molecules involved in a myriad of physiological and pathological processes. The stereochemistry at the C-15 position plays a pivotal role in the biological activity and metabolic fate of these compounds. While the metabolism of the naturally occurring 15(S)-prostaglandins is well-documented, the metabolic pathways of the synthetic 15(R)-epimers are less characterized. This document synthesizes the current understanding of PGE1 metabolism, highlights the stereospecificity of the key enzymes involved, and extrapolates the putative metabolic fate of 13,14-dihydro-15(R)-PGE1. Quantitative data on related compounds, detailed experimental methodologies, and visual representations of metabolic pathways are provided to support further research and drug development in this area.
Introduction to Prostaglandin E1 Metabolism
Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the eicosanoid family and exhibits a wide range of biological activities, including vasodilation, inhibition of platelet aggregation, and cytoprotection. The in vivo efficacy and duration of action of PGE1 are tightly regulated by its rapid metabolism, primarily initiated in the lungs. The key enzymes governing prostaglandin metabolism demonstrate significant stereospecificity, which has profound implications for the development of synthetic prostaglandin analogs.
The major metabolic pathway of PGE1 involves two primary steps:
-
Oxidation of the 15-hydroxyl group: The initial and rate-limiting step is the oxidation of the biologically active 15(S)-hydroxyl group to a 15-keto group, rendering the molecule largely inactive. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
-
Reduction of the 13,14-double bond: The resulting 15-keto-PGE1 is then rapidly converted to 13,14-dihydro-15-keto-PGE1 by 15-oxoprostaglandin Δ13-reductase.
Further metabolism can occur through the action of carbonyl reductases, leading to the formation of 13,14-dihydro-prostaglandin E1 (PGE0), as well as subsequent degradation via beta- and omega-oxidation.
The Significance of 15-Stereochemistry
The stereochemical configuration of the hydroxyl group at the C-15 position is a critical determinant of a prostaglandin's biological activity and its susceptibility to enzymatic degradation. Naturally occurring prostaglandins possess the 15(S)-hydroxyl configuration. The primary catabolic enzyme, 15-PGDH, exhibits a strong preference for the 15(S) configuration. Modifications to the alkyl side chain, particularly at the C-15 or C-16 positions, have been shown to significantly reduce the affinity of 15-PGDH for its substrates. This suggests that 13,14-dihydro-15(R)-PGE1, possessing the "unnatural" R configuration, is likely a poor substrate for 15-PGDH and may exhibit a different metabolic profile and a longer biological half-life compared to its 15(S) counterpart.
Quantitative Data on PGE1 and its Metabolites
Table 1: Plasma Concentrations of PGE1 and its Metabolites in Healthy Volunteers
| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (60 µg over 120 min) |
| PGE1 | 1.2 - 1.8 | ~2 times higher than placebo |
| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 | ~8 times higher than placebo |
| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 4.2 - 6.0 | ~20 times higher than placebo |
Data sourced from a study in healthy male volunteers receiving an intravenous infusion of PGE1[1].
Table 2: Dose-Proportional Pharmacokinetics of PGE1 and its Metabolites
| Parameter | PGE1 | 13,14-dihydro-PGE1 (PGE0) | 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) |
| Endogenous Plasma Level (pg/mL) | 1.7 ± 0.8 | 1.3 ± 1.0 | 10.2 ± 13.9 |
| Cmax after 30 µg PGE1 infusion (pg/mL) | 4.2 ± 1.1 | 7.6 ± 2.1 | 99.3 ± 27.9 |
| Cmax after 60 µg PGE1 infusion (pg/mL) | 6.7 ± 1.0 | 14.1 ± 3.7 | 190.4 ± 52.5 |
| Cmax after 120 µg PGE1 infusion (pg/mL) | 11.0 ± 1.9 | 28.0 ± 3.0 | 357.2 ± 72.6 |
Data from a study in healthy male volunteers showing a linear increase of Cmax and AUC with the dose of infused PGE1.
Enzymatic Pathways and Putative Metabolism of 13,14-dihydro-15(R)-PGE1
The following diagrams illustrate the established metabolic pathway of PGE1 and the putative pathway for 13,14-dihydro-15(R)-PGE1.
References
off-target effects of 13,14-dihydro-15(R)-Prostaglandin E1 in vitro
An In-Depth Technical Guide to the In Vitro Off-Target Effects of 13,14-dihydro-15(R)-Prostaglandin E1
Disclaimer: Information regarding the specific off-target effects of this compound is not extensively available in the public domain. This guide synthesizes general knowledge of prostaglandin (B15479496) signaling and methodologies to provide a framework for investigating potential off-target effects. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a metabolite of Prostaglandin E1 (PGE1), a lipid compound with diverse physiological roles. While the on-target effects of prostaglandins (B1171923) are mediated through specific G-protein coupled receptors (GPCRs), understanding potential off-target interactions is crucial for a comprehensive safety and efficacy profile in drug development. This document outlines potential off-target mechanisms and provides a guide to the experimental protocols used to investigate them in vitro.
Potential Off-Target Signaling Pathways
Prostaglandins and their analogs can potentially interact with a variety of signaling pathways beyond their primary receptors. These off-target effects may arise from receptor promiscuity, where the compound binds to other related or unrelated receptors, or from non-receptor-mediated mechanisms.
Caption: Potential on-target and off-target signaling pathways for 13,14-dihydro-15(R)-PGE1.
Quantitative Data on Off-Target Interactions (Hypothetical)
The following tables present hypothetical data to illustrate how off-target effects could be quantified and compared.
Table 1: Receptor Binding Affinity Profile
| Target | Ligand | Ki (nM) | Assay Type |
| On-Target | |||
| EP2 Receptor | 13,14-dihydro-15(R)-PGE1 | 15 | Radioligand Binding |
| EP4 Receptor | 13,14-dihydro-15(R)-PGE1 | 25 | Radioligand Binding |
| Off-Target | |||
| DP1 Receptor | 13,14-dihydro-15(R)-PGE1 | 1250 | Radioligand Binding |
| FP Receptor | 13,14-dihydro-15(R)-PGE1 | >10000 | Radioligand Binding |
| PPARγ | 13,14-dihydro-15(R)-PGE1 | 5500 | FRET Assay |
Table 2: Functional Activity at On- and Off-Targets
| Target | Assay Type | Readout | EC50 / IC50 (nM) |
| On-Target | |||
| EP2 Receptor | cAMP Accumulation | Agonist | 30 |
| EP4 Receptor | cAMP Accumulation | Agonist | 55 |
| Off-Target | |||
| DP1 Receptor | cAMP Accumulation | Agonist | 2500 |
| PPARγ | Luciferase Reporter | Agonist | 8700 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of off-target effects.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the DP1 receptor) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a 96-well plate, add cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., [3H]-PGE2 at its Kd concentration), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
This assay measures the functional consequence of receptor activation for Gs or Gi-coupled receptors.
Protocol:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the EP2 receptor) in a 96-well plate and grow to confluency.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of 13,14-dihydro-15(R)-PGE1 to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50.
Reporter Gene Assays for Nuclear Receptors
This assay is used to assess the activation of nuclear receptors like PPARs.
Caption: Workflow for a nuclear receptor luciferase reporter assay.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the nuclear receptor (e.g., human PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 13,14-dihydro-15(R)-PGE1.
-
Incubation: Incubate for an additional 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase or total protein) and plot the fold induction against the log concentration of the test compound to determine the EC50.
Conclusion
A thorough investigation of off-target effects is a critical component of preclinical drug development. While direct evidence for off-target interactions of this compound is limited, the methodologies described provide a robust framework for such an evaluation. By employing a combination of binding and functional assays across a panel of potential off-targets, researchers can build a comprehensive in vitro profile, enabling a more informed assessment of a compound's selectivity and potential for adverse effects.
An In-depth Technical Guide to 13,14-dihydro-15(R)-Prostaglandin E1: From Discovery to Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15(R)-Prostaglandin E1, a stereoisomer of the naturally occurring metabolite of Prostaglandin (B15479496) E1 (PGE1), represents a unique entity in the landscape of eicosanoid research. Unlike its endogenous counterpart, the 15(S) epimer, the 15(R) configuration at the C-15 hydroxyl group is not naturally synthesized in significant amounts in mammals. This distinction has prompted investigation into its synthesis, pharmacological profile, and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Discovery and History
The discovery of this compound is intrinsically linked to the broader exploration of prostaglandin metabolism. Following the elucidation of the structures of primary prostaglandins (B1171923) like PGE1, research in the latter half of the 20th century focused on their metabolic fate and the biological activity of their metabolites. It was established that a major metabolic pathway for PGE1 involves oxidation at the C-15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by reduction of the C13-C14 double bond to yield 13,14-dihydro-15-keto-PGE1. Subsequent reduction of the 15-keto group produces 13,14-dihydro-PGE1, the biologically active 15(S) metabolite.
The existence of the 15(R) epimer was initially theoretical, arising from the possibility of non-enzymatic reduction or stereochemically different enzymatic processes. The "unnatural" R configuration at C-15 was a subject of synthetic interest to understand the structure-activity relationships of prostaglandins. While the natural formation of 15(R)-prostaglandins is not a major pathway, the chemical synthesis of these analogs has been crucial for pharmacological studies. A novel approach to the total synthesis of a stereoisomeric mixture containing (±)-13,14-dihydroprostaglandin E1 was reported in 1971, highlighting early efforts in synthesizing related structures.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C20H36O5 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 201848-10-4 |
| Synonyms | 13,14-dihydro-15-epi-Prostaglandin E1 |
Pharmacological Profile
The primary biological activity investigated for 13,14-dihydro-prostaglandins is the inhibition of platelet aggregation. While specific data for the 15(R) epimer is scarce in publicly available literature, extensive research on the 15(S) epimer, 13,14-dihydro-PGE1, provides a crucial reference point.
Platelet Aggregation Inhibition
Studies have demonstrated that 13,14-dihydro-PGE1 (the 15S epimer) is a potent inhibitor of ADP-induced platelet aggregation. This activity is significant as it suggests that this metabolite contributes to the overall anti-platelet effects observed during intravenous infusions of PGE1.
| Compound | IC50 (ADP-induced platelet aggregation) |
| Prostaglandin E1 (PGE1) | 8.25 ng/mL in platelet-rich plasma (PRP) |
| 13,14-dihydro-PGE1 (15S) | 10.8 ng/mL in PRP |
| 15-keto-13,14-dihydro-PGE1 | 14.8 µg/mL in PRP |
Data compiled from Katzenschlager R, et al. (1992).
The efficacy of 13,14-dihydro-PGE1 was found to be approximately 76.4% of the parent compound, PGE1, in inhibiting ADP-induced platelet aggregation. In contrast, the 15-keto metabolite shows significantly weaker activity.
Signaling Pathways
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) known as prostanoid receptors. There are four subtypes of PGE receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. While the specific receptor binding profile of 13,14-dihydro-15(R)-PGE1 has not been extensively detailed, inferences can be drawn from the known interactions of PGE1 and its 15(S) metabolite.
PGE1 is known to bind to all four EP receptor subtypes.[2] The activation of these receptors leads to various downstream effects:
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.[3][4]
-
EP2 and EP4 Receptors: Coupled to Gs, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
The anti-platelet effects of prostaglandins are primarily mediated through the elevation of intracellular cAMP, which inhibits platelet activation and aggregation. Therefore, it is plausible that 13,14-dihydro-15(R)-PGE1, like its 15(S) counterpart, interacts with EP2 and/or EP4 receptors on platelets. Studies on the 15(S) epimer, 13,14-dihydro-PGE1, have shown a high binding affinity for the EP4 receptor.
Experimental Protocols
Synthesis of 13,14-dihydro-Prostaglandins
ADP-Induced Platelet Aggregation Assay
The following is a generalized protocol for assessing the anti-platelet aggregation activity of compounds like 13,14-dihydro-15(R)-PGE1.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Anticoagulate the blood with 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP). The remaining pellet can be further centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Aggregation Measurement:
-
Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension.
-
Place a known volume of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the test compound (e.g., 13,14-dihydro-15(R)-PGE1 at various concentrations) or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is recorded.
-
The percentage of inhibition is calculated relative to the vehicle control.
3. Data Analysis:
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
Radioimmunoassay (RIA) for Prostaglandins
This protocol outlines the general steps for quantifying prostaglandins in biological samples.
1. Sample Preparation:
-
Extract prostaglandins from the biological matrix (e.g., plasma, urine) using a suitable organic solvent. Acidify the sample to improve extraction efficiency.
-
Purify the extract using column chromatography (e.g., silicic acid chromatography) to separate different prostaglandin classes.
2. Assay Procedure:
-
Prepare a standard curve using known concentrations of the prostaglandin of interest.
-
In assay tubes, add a fixed amount of radiolabeled prostaglandin (e.g., [3H]-PGE1) and a specific antibody against the prostaglandin.
-
Add either the standard or the prepared sample to the tubes.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled prostaglandin for the antibody.
-
Separate the antibody-bound prostaglandin from the free prostaglandin (e.g., by precipitation with a second antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled prostaglandin in the standard or sample.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of the prostaglandin in the sample by interpolating its percentage of bound radioactivity on the standard curve.
Future Directions
The study of this compound is still in its nascent stages. Future research should focus on:
-
Stereoselective Synthesis: Development of efficient and scalable synthetic routes to obtain pure 15(R) and 15(S) epimers for direct comparative studies.
-
Pharmacological Characterization: A comprehensive evaluation of the binding affinities of the 15(R) epimer to the full panel of prostanoid receptors and a direct comparison of its biological activities (e.g., anti-platelet, vasodilator, anti-inflammatory) with the 15(S) epimer and parent PGE1.
-
In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic properties of the 15(R) epimer in animal models to assess its potential therapeutic efficacy and safety profile.
-
Mechanism of Action: Elucidation of the precise intracellular signaling pathways activated by the 15(R) epimer upon receptor binding.
Conclusion
This compound remains an intriguing yet underexplored molecule in the field of prostanoid research. While its naturally occurring 15(S) counterpart has demonstrated significant biological activity, the pharmacological profile of the 15(R) epimer is largely unknown. This technical guide has synthesized the available information and highlighted the critical gaps in our understanding. Further investigation into this "unnatural" prostaglandin analog holds the potential to uncover novel structure-activity relationships and may lead to the development of new therapeutic agents with unique pharmacological properties.
References
- 1. A novel approach to the total synthesis of prostaglandins. Preparation of a stereoisomeric mixture containing (+ or -)-13,14-dihydroprostaglandin E 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
The Unnatural Agonist: A Technical Examination of the 15(R) Configuration's Role in 13,14-dihydro-PGE1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathophysiological processes. Among these, 13,14-dihydro-PGE1, a major in vivo metabolite, has demonstrated significant biological activity. A key structural feature of prostaglandins (B1171923) that dictates their interaction with receptors and subsequent cellular responses is the stereochemistry of the hydroxyl group at the C-15 position. While the naturally occurring and generally more potent form is the 15(S) epimer, the "unnatural" 15(R) configuration has been shown to confer unique and sometimes potent and selective activities in various prostaglandin analogs. This technical guide provides an in-depth analysis of the role of the 15(R) configuration in the activity of 13,14-dihydro-PGE1, summarizing available quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.
The Criticality of C-15 Stereochemistry
The orientation of the hydroxyl group at the C-15 position is a pivotal determinant of a prostaglandin's biological activity. Studies on various prostaglandin analogs, such as those of PGD2, have revealed that the 15(R) configuration can lead to highly potent and selective receptor interactions. For instance, 15(R)-methyl-PGD2 was found to be a more potent agonist at the DP2 receptor than its 15(S) counterpart, highlighting the profound impact of this stereochemical difference.[1][2] This underscores the importance of investigating the specific effects of the 15(R) configuration in other prostaglandin derivatives like 13,14-dihydro-PGE1.
Biological Activity of 13,14-dihydro-PGE1
13,14-dihydro-PGE1 is not merely an inactive degradation product of PGE1; it retains significant biological effects. Research has shown that it possesses approximately 90% of the antimitotic activity of PGE1. Furthermore, it is the only major metabolite of PGE1 that has been demonstrated to inhibit ADP-induced platelet aggregation, with an efficacy that is 76.4% of the parent compound, PGE1.[3] These findings establish 13,14-dihydro-PGE1 as a biologically relevant molecule in its own right, making the investigation of its stereoisomers all the more pertinent.
While direct comparative quantitative data for the 15(R) and 15(S) epimers of 13,14-dihydro-PGE1 is limited in the public domain, the pronounced stereoselectivity observed in other prostaglandin analogs strongly suggests that the 15(R) configuration would significantly alter the binding affinity, potency, and efficacy of 13,14-dihydro-PGE1 at its target receptors.
Prostaglandin E Receptor Signaling Pathways
PGE1 and its analogs exert their effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[4][5][6][7] These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses. The specific EP receptor subtype(s) that 13,14-dihydro-PGE1 and its stereoisomers interact with, and the downstream pathways they activate, are crucial for understanding their biological function.
A general overview of the signaling pathways associated with EP receptors is as follows:
-
EP1 Receptor: Coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, which activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.
-
EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]
The stereochemistry at the C-15 position can influence which of these receptors an analog preferentially binds to and how effectively it activates these signaling cascades.
Experimental Protocols
To elucidate the specific role of the 15(R) configuration in 13,14-dihydro-PGE1 activity, a series of well-defined experimental protocols are necessary. These include receptor binding assays, second messenger assays, and functional assays.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of 15(R)- and 15(S)-13,14-dihydro-PGE1 for each of the EP receptor subtypes.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing a single human EP receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a constant concentration of a high-affinity radioligand for the specific EP receptor (e.g., [3H]PGE2).
-
Add increasing concentrations of the unlabeled competitor ligands (15(R)-13,14-dihydro-PGE1, 15(S)-13,14-dihydro-PGE1, or a known standard).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Second Messenger Assays
Objective: To measure the effect of 15(R)- and 15(S)-13,14-dihydro-PGE1 on the production of intracellular second messengers (cAMP and Ca2+).
Methodology: cAMP Assay (for EP2, EP3, and EP4 receptors)
-
Cell Culture: Culture cells expressing the EP receptor of interest.
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat cells with varying concentrations of 15(R)- or 15(S)-13,14-dihydro-PGE1.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Methodology: Intracellular Calcium Mobilization Assay (for EP1 receptors)
-
Cell Culture and Dye Loading: Culture cells expressing the EP1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cell Stimulation and Fluorescence Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add varying concentrations of 15(R)- or 15(S)-13,14-dihydro-PGE1 and monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Conclusion and Future Directions
The stereochemistry of the C-15 hydroxyl group is a well-established determinant of prostaglandin activity. While 13,14-dihydro-PGE1 is known to be biologically active, a comprehensive understanding of how the 15(R) configuration influences its interaction with EP receptors and subsequent signaling is currently lacking. The experimental protocols outlined in this guide provide a framework for systematically investigating the pharmacological profile of 15(R)-13,14-dihydro-PGE1. Such studies are essential for a complete understanding of prostaglandin metabolism and signaling and may reveal novel therapeutic opportunities for synthetic prostaglandin analogs with tailored receptor selectivity and activity profiles. Future research should focus on conducting direct comparative studies of the 15(R) and 15(S) epimers of 13,14-dihydro-PGE1 to fully elucidate the functional consequences of this critical stereochemical modification.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin E Receptors* | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The EP1 receptor for prostaglandin E2 promotes the development and progression of malignant murine skin tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for 13,14-dihydro-15(R)-Prostaglandin E1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1), a biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1), in neuroscience research models. While direct research on this specific metabolite is emerging, its actions can be largely inferred from studies of its precursor, PGE1, particularly in the context of pain signaling and neuronal sensitization.
Introduction
13,14-dihydro-Prostaglandin E1 is a principal and biologically active metabolite of PGE1.[1][2][3] Unlike its precursors 15-keto-PGE1 and 15-keto-13,14-dihydro-PGE1, it retains significant biological activity, comparable to PGE1 itself.[1] The "(R)" designation at the 15-position hydroxyl group indicates an unnatural configuration, which can be useful for investigating receptor binding and metabolism. In neuroscience, prostaglandins (B1171923) are critical mediators of neuroinflammation and pain. PGE1 has been shown to sensitize sensory neurons and contribute to pain perception through specific signaling pathways. Given that 13,14-dihydro-PGE1 is a stable and active metabolite, it is a valuable tool for studying the sustained effects of PGE1 signaling in various neurological models.
Key Applications in Neuroscience Models
The primary application of 13,14-dihydro-PGE1 and its precursor in neuroscience is in the study of pain mechanisms, specifically in models of neuronal sensitization and hyperalgesia.
-
Model System: Primary culture of trigeminal ganglion (TG) neurons.
-
Application: Investigation of molecular mechanisms of nociceptive sensitization. PGE1 is used to induce neuronal hyperexcitability and mechanical allodynia, providing a model to test potential analgesics.[4][5]
-
Model System: Neuronal somatic cell hybrids (e.g., NCB-20).
-
Application: Studying G-protein coupled receptor signaling in neurons. 13,14-dihydro-PGE1 has been shown to activate adenylate cyclase in these cells, making it a useful tool for dissecting the cAMP signaling pathway.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 13,14-dihydro-PGE1 and its precursor, PGE1.
| Compound | Model System | Parameter | Value | Reference |
| 13,14-dihydro-PGE1 | NCB-20 Neuronal Hybrid Cells | Adenylate Cyclase Activation (Kact) | 668 nM | [6] |
| PGE1 | Trigeminal Ganglion Neurons | Median Effective Dose (ED50) for Ih Facilitation | 29.3 nM | [5] |
| PGE1 | Trigeminal Ganglion Neurons | Maximal Increase of Ih Current (at 100 nM) | 135.3 ± 4.8% | [5] |
| PGE1 | Trigeminal Ganglion Neurons | Membrane Depolarization | ~10 mV | [4] |
| PGE1 | In vivo (Mouse) | Dose for Mechanical Allodynia | 10 - 20 ng (subcutaneous) | [4] |
Table 1: In Vitro and In Vivo Activity of 13,14-dihydro-PGE1 and PGE1.
Signaling Pathways
PGE1 and its active metabolites exert their effects on neurons primarily through E-type prostanoid (EP) receptors, which are G-protein coupled receptors. The most relevant pathway in sensory neurons involves the EP2 receptor, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade sensitizes Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, leading to neuronal hyperexcitability.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in Primary Trigeminal Ganglion (TG) Neurons
This protocol is adapted from studies on PGE1 and is suitable for investigating the effects of 13,14-dihydro-15(R)-PGE1 on neuronal excitability.[4][5]
Objective: To measure changes in membrane potential and ion channel currents (specifically Ih) in response to 13,14-dihydro-15(R)-PGE1.
Materials:
-
Primary TG neuron culture from mice.
-
Patch-clamp electrophysiology setup.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na3-GTP (pH 7.2).
-
13,14-dihydro-15(R)-PGE1 stock solution (1 mM in DMSO).
Procedure:
-
Prepare serial dilutions of 13,14-dihydro-15(R)-PGE1 in the external solution to achieve final concentrations ranging from 1 nM to 1 µM.
-
Establish a whole-cell patch-clamp recording from a small or medium-sized TG neuron.
-
Current-clamp mode: Record the resting membrane potential. Perfuse the cell with the control external solution, then switch to the solution containing 13,14-dihydro-15(R)-PGE1 and record any changes in membrane potential and action potential firing.
-
Voltage-clamp mode (for Ih): Hold the neuron at -60 mV. Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments) to elicit the Ih current.
-
Record baseline Ih currents in the control solution.
-
Perfuse the cell with the desired concentration of 13,14-dihydro-15(R)-PGE1 for 2-3 minutes and repeat the voltage-step protocol.
-
Analyze the change in current amplitude at each voltage step to determine the potentiation of Ih.
Protocol 2: In Vivo Model of Mechanical Allodynia
This protocol is adapted from PGE1-induced pain behavior studies in mice.[4]
Objective: To assess the ability of 13,14-dihydro-15(R)-PGE1 to induce mechanical hypersensitivity.
Materials:
-
Adult male C57BL/6 mice.
-
Von Frey filaments for assessing mechanical sensitivity.
-
13,14-dihydro-15(R)-PGE1.
-
Sterile saline solution.
Procedure:
-
Acclimatize mice to the testing environment. Place them in individual chambers on a wire mesh floor.
-
Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments.
-
Prepare a solution of 13,14-dihydro-15(R)-PGE1 in sterile saline at a concentration of 1-2 ng/µL.
-
Inject 10 µL of the solution subcutaneously into the whisker pad or plantar surface of the hind paw.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), re-measure the 50% paw withdrawal threshold.
-
A significant decrease in the withdrawal threshold compared to baseline indicates the development of mechanical allodynia.
References
- 1. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Investigating the Effects of 13,14-dihydro-15(R)-Prostaglandin E1 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation and cancer.[1] Prostaglandin (B15479496) E2 (PGE2), in particular, has been extensively studied and is known to promote tumorigenesis by affecting cell proliferation, apoptosis, angiogenesis, and immune surveillance through its interaction with E-type prostanoid (EP) receptors.[2][3]
This document focuses on 13,14-dihydro-15(R)-Prostaglandin E1 , a metabolite of Prostaglandin E1 (PGE1). While research on PGE1 and PGE2 in cancer is abundant, specific data on the effects of this particular metabolite on cancer cell lines is limited.[4] this compound is an analog of the natural PGE1 metabolite, featuring an unnatural 'R' configuration at the C-15 hydroxyl group.[4] This structural difference may lead to altered biological activity, receptor binding, and metabolic stability, making it a compound of interest for cancer research.
These application notes provide a framework for investigating the potential anti-cancer effects of this compound, including detailed experimental protocols and data presentation guidelines.
Potential Mechanisms of Action and Signaling Pathways
Given the limited direct research on this compound, its mechanism of action in cancer cells is yet to be elucidated. However, based on the known signaling of its parent compound, PGE1, and the closely related PGE2, it is hypothesized that it may interact with one or more of the four EP receptors (EP1-EP4).[1] These receptors are G-protein coupled and activate various downstream signaling cascades that are critical in cancer progression.
The binding affinity and subsequent signaling of this compound to EP receptors may differ from that of PGE1 and PGE2 due to its structural modifications. For instance, the related metabolite 13,14-dihydro-15-keto PGE2 shows reduced binding to EP2 and EP4 receptors compared to PGE2.[5][6]
Below is a generalized diagram of the canonical PGE2 signaling pathways that could be investigated for their potential modulation by this compound.
Data Presentation: Quantitative Summary
To facilitate the comparison of the effects of this compound across different cancer cell lines, all quantitative data should be summarized in clear, structured tables. Below are template tables for presenting key experimental findings.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Max Inhibition (%) |
| MCF-7 | Breast | Data | Data | Data |
| PC-3 | Prostate | Data | Data | Data |
| A549 | Lung | Data | Data | Data |
| HCT116 | Colon | Data | Data | Data |
Table 2: Induction of Apoptosis by this compound (at IC50 concentration, 48h)
| Cell Line | Cancer Type | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| MCF-7 | Breast | Data | Data | Data |
| PC-3 | Prostate | Data | Data | Data |
| A549 | Lung | Data | Data | Data |
| HCT116 | Colon | Data | Data | Data |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Analysis)
| Cell Line | Protein | Change in Expression/Phosphorylation (Fold Change vs. Control) |
| MCF-7 | p-Akt/Akt | Data |
| p-ERK/ERK | Data | |
| Cleaved Caspase-3 | Data | |
| PC-3 | p-Akt/Akt | Data |
| p-ERK/ERK | Data | |
| Cleaved Caspase-3 | Data |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following are methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO or other formazan solubilizing solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent).
-
Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 48 hours).
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by the compound.[12][13]
Materials:
-
Treated and control cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in protein extraction buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
Investigating the effects of this compound on cancer cell lines represents a novel area of research with potential for identifying new anti-cancer therapeutic strategies. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for conducting these studies in a systematic and reproducible manner. By evaluating its impact on cell viability, apoptosis, and key signaling pathways, researchers can elucidate the therapeutic potential of this unique prostaglandin metabolite.
References
- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Prostaglandin E2 produced by inducible COX-2 and mPGES-1 promoting cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. kumc.edu [kumc.edu]
- 12. Prostaglandin E2 Inhibits Prostate Cancer Progression by Countervailing Tumor Microenvironment-Induced Impairment of Dendritic Cell Migration through LXRα/CCR7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
Application Notes and Protocols: 13,14-dihydro-15(R)-Prostaglandin E1 in Immunology and Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) and its metabolites are critical lipid mediators in a variety of physiological and pathological processes, including inflammation and immune regulation. 13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1) is a metabolite of PGE1 and an analog of the more biologically active 13,14-dihydro-15(S)-Prostaglandin E1.[1][2] The stereochemistry at the C-15 position is a crucial determinant of the biological activity of prostaglandins, with the 15(R) configuration generally rendering the molecule significantly less active than its 15(S) counterpart.[3] For instance, 15(R)-PGE1 is essentially inactive compared to PGE1.[3]
These application notes provide an overview of the potential roles of 13,14-dihydro-15(R)-PGE1 in immunological and inflammation research, with detailed protocols adapted from studies on related, more active prostaglandins. Given the expected low intrinsic activity of the 15(R) isomer, it can serve as a valuable negative control in experiments investigating the effects of PGE1 and its 15(S) metabolites.
Data Presentation
Comparative Biological Activity of PGE1 and its Metabolites
The following table summarizes the available quantitative data on the biological activity of PGE1 and its related metabolites. This data is essential for contextualizing the expected activity of 13,14-dihydro-15(R)-PGE1.
| Compound | Biological Activity | IC50/ID50 Value | Reference |
| Prostaglandin E1 (PGE1) | Inhibition of ADP-induced platelet aggregation | 8.25 ng/ml (PRP) | [4] |
| 13,14-dihydro-Prostaglandin E1 (15S isomer) | Inhibition of ADP-induced platelet aggregation | 10.8 ng/ml (PRP) | [4] |
| 13,14-dihydro-Prostaglandin E1 (15S isomer) | Inhibition of ADP-induced platelet aggregation in human PRP | 31 nM | [5] |
| 13,14-dihydro-Prostaglandin E1 (15S isomer) | Inhibition of ADP-induced platelet aggregation in washed human platelets | 21 nM | [5] |
| 15-keto-13,14-dihydro-Prostaglandin E1 | Weak inhibition of ADP-induced platelet aggregation | 14.8 µg/ml | [4][6] |
| 15(R)-Prostaglandin E1 | Non-competitive inhibitor of 15-hydroxy PGDH | 189 µM | [3] |
Signaling Pathways
Prostaglandins of the E series primarily exert their effects through binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. The differential expression of these receptors on various immune cells dictates the cellular response. The signaling pathways for PGE1 and its active metabolites generally involve the modulation of intracellular cyclic AMP (cAMP) and calcium levels. Given that 15(R) isomers are typically poor binders to these receptors, 13,14-dihydro-15(R)-PGE1 is expected to be a very weak agonist or potentially an antagonist at these receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Note: Development of a Cell-Based cAMP Assay to Characterize 13,14-dihydro-15(R)-Prostaglandin E1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a potent lipid mediator involved in a wide range of physiological processes, including vasodilation, platelet aggregation inhibition, and inflammation.[1] Its effects are mediated through a family of four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2][3][4] These receptors are coupled to different intracellular signaling pathways; notably, EP2 and EP4 receptors couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5][6]
13,14-dihydro-15(R)-Prostaglandin E1 is a synthetic analog and metabolite of PGE1.[7][8] While its parent compound and related metabolites are known to be biologically active[7][9][10], detailed characterization of the 15(R) epimer's specific activity and potency at EP receptors is crucial for drug development and research. Cell-based assays provide a robust platform for quantifying the functional response of GPCRs to ligand stimulation.[11][12][13]
This application note provides a detailed protocol for developing a cell-based assay to measure the effect of this compound on intracellular cAMP production, focusing on the Gs-coupled EP2 and EP4 receptors. The described method utilizes a luminescent biosensor assay, a common and highly sensitive format for quantifying cAMP.[14]
Signaling Pathway and Assay Principle
Upon agonist binding, Gs-coupled receptors like EP2 and EP4 undergo a conformational change, leading to the activation of the Gs alpha subunit. This subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[15] The resulting increase in intracellular cAMP activates downstream effectors, such as Protein Kinase A (PKA), to propagate the signal.[15] The assay principle is based on a competitive binding mechanism or an engineered luciferase that directly or indirectly measures the amount of cAMP produced by the cell upon compound treatment.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 Cells (or CHO-K1) | ATCC | Host cell line |
| EP2 or EP4 Expression Vector | Commercial Vendor | For stable cell line generation |
| DMEM/F-12 Medium | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Geneticin (G418) | Gibco | Selection antibiotic |
| Trypsin-EDTA | Gibco | Cell detachment |
| PBS (Phosphate-Buffered Saline) | Gibco | Washing cells |
| 13,14-dihydro-15(R)-PGE1 | MedchemExpress | Test Compound |
| Forskolin | Sigma-Aldrich | Positive Control (AC activator) |
| PGE1 | Cayman Chemical | Reference Compound |
| cAMP-Glo™ Assay Kit | Promega | cAMP detection |
| White, 96-well assay plates | Corning | Luminescence measurement |
Experimental Protocols
Cell Line Development (Stable Transfection)
Developing a stable cell line expressing the target receptor is a critical first step.[16]
-
Transfection: Transfect HEK293 cells with a mammalian expression vector containing the human EP2 or EP4 receptor gene using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection by adding G418 (Geneticin) to the culture medium at a pre-determined optimal concentration.
-
Clonal Selection: Isolate antibiotic-resistant colonies and expand them.
-
Validation: Screen individual clones for receptor expression and functional response to a known agonist (e.g., PGE1) to select the clone with the best assay window.
cAMP Assay Protocol
This protocol is adapted from the Promega cAMP-Glo™ Assay system.[17] The workflow involves cell treatment followed by sequential addition of lysis and detection reagents.
Step-by-Step Procedure:
-
Cell Seeding: Seed HEK293 cells stably expressing the EP receptor of interest into white, 96-well assay plates at a density of 10,000-15,000 cells/well.[14] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a positive control (e.g., 10 µM Forskolin) and a reference agonist (PGE1).
-
Cell Treatment: Carefully remove the culture medium from the wells. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to stimulate cAMP production.
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer to each well and incubate for a few minutes to ensure cell lysis.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).[17]
-
-
PKA Reaction: Incubate for 20 minutes at room temperature. During this time, cAMP stimulates the PKA, consuming ATP.
-
Luminescence Generation: Add Kinase-Glo® Reagent to terminate the PKA reaction and detect the amount of remaining ATP.[17] The amount of light produced is inversely proportional to the cAMP concentration.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate-reading luminometer.
Data Analysis and Presentation
Data should be analyzed using a non-linear regression model to fit a sigmoidal dose-response curve. From this curve, the EC50 value (the concentration of agonist that gives half-maximal response) can be determined.
Table 1: Representative Dose-Response Data
This table presents hypothetical, yet realistic, data for illustrative purposes.
| Compound | Target Receptor | EC50 (nM) | Max Response (% of Forskolin) |
| 13,14-dihydro-15(R)-PGE1 | EP2 | 45.2 | 95% |
| 13,14-dihydro-15(R)-PGE1 | EP4 | 15.8 | 98% |
| PGE1 (Reference) | EP2 | 28.5 | 100% |
| PGE1 (Reference) | EP4 | 9.7 | 100% |
Table 2: Key Assay Optimization Parameters
| Parameter | Range to Test | Optimal Condition | Rationale |
| Cell Density/well | 5,000 - 25,000 | 15,000 | Balances signal strength with cell health. |
| Stimulation Time | 5 - 60 minutes | 30 minutes | Captures peak cAMP production before degradation. |
| Agonist Concentration | 1 pM - 10 µM | N/A | To generate a full dose-response curve. |
| PDE Inhibitor (e.g., IBMX) | 0 - 500 µM | 100 µM | Prevents cAMP degradation, amplifying the signal.[18] |
Assay Development and Validation Logic
Successful assay development requires a logical progression from target selection to full validation before implementation in screening campaigns.
Conclusion
The described cell-based cAMP assay provides a sensitive, reproducible, and high-throughput compatible method for characterizing the pharmacological activity of this compound on Gs-coupled EP receptors. By establishing stable cell lines and optimizing key assay parameters, researchers can accurately determine the potency (EC50) and efficacy of this and other related compounds, facilitating drug discovery and mechanism-of-action studies.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. english.cas.cn [english.cas.cn]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. marinbio.com [marinbio.com]
- 16. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]
- 17. promega.com [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Administration of 13,14-dihydro-15(R)-Prostaglandin E1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15(R)-Prostaglandin E1 is a biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). While much of the in vivo research has focused on its parent compound, PGE1, understanding the administration and effects of this metabolite is crucial for elucidating its specific physiological roles and therapeutic potential. These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, with a focus on its cardiovascular effects. The protocols provided are based on established methods for prostaglandin administration and can be adapted for specific research needs.
Signaling Pathways of Prostaglandin E1 and its Metabolites
Prostaglandin E1 and its metabolites exert their effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. The activation of these pathways mediates a wide range of physiological responses.
Caption: Signaling pathways of Prostaglandin E1 (PGE1) and its metabolites via EP receptors.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving the administration of PGE1 and its metabolite, 13,14-dihydro-PGE1. It is important to note that specific in vivo data for the 15(R) isomer is limited; therefore, data for the parent compound and the general metabolite are presented to provide a basis for experimental design.
Table 1: Effects of PGE1 and 13,14-dihydro-PGE1 on Cardiovascular Parameters in Animal Models
| Compound | Animal Model | Administration Route | Dose | Observed Effect | Citation |
| PGE1 | Adult male C57 mice | Continuous infusion + daily treatment | AngII (1.5 mg/kg/day) + PGE1 (0.2 mg/kg/day) for 2 weeks | Ameliorated AngII-induced cardiac hypertrophy | [1] |
| PGE1 | Dogs | Intravenous infusion | 0.3 µg/kg/min | No significant effect on hypoxic pulmonary vasoconstriction | [2] |
| PGE1 | Dogs | Intravenous infusion | 3.0 µg/kg/min | Reduced pulmonary and systemic vascular resistance | [2] |
| 13,14-dihydro-PGE1 | Rabbit | Not specified | Not specified | Exerted approximately 90% of the antimitotic activity of PGE1 | [3] |
Table 2: In Vitro Activity of PGE1 and its Metabolites
| Compound | System | Parameter | Value | Citation |
| 13,14-dihydro-PGE1 | Human platelet-rich plasma | ID50 for ADP-induced platelet aggregation | 10.8 ng/mL | [4] |
| PGE1 | Human platelet-rich plasma | ID50 for ADP-induced platelet aggregation | 8.25 ng/mL | [4] |
| 15-keto-PGE1 | Human platelet-rich plasma | ID50 for ADP-induced platelet aggregation | 16.2 µg/mL | [4] |
| 15-keto-13,14-dihydro-PGE1 | Human platelet-rich plasma | ID50 for ADP-induced platelet aggregation | 14.8 µg/mL | [4] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in common animal models. These protocols are synthesized from standard procedures for prostaglandin administration and should be adapted based on the specific experimental goals.
Protocol 1: Intravenous (IV) Infusion in Rats
This protocol is suitable for studies requiring sustained plasma concentrations of the compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, ethanol)
-
Infusion pump
-
Catheters for jugular vein cannulation
-
Surgical instruments for catheter implantation
-
Anesthesia (e.g., isoflurane)
-
Male Wistar rats (250-300g)
Procedure:
-
Preparation of Infusion Solution:
-
Dissolve this compound in a minimal amount of ethanol (B145695).
-
Further dilute with sterile saline to the desired final concentration. The final ethanol concentration should be below 5%.
-
Prepare the solution fresh daily and protect it from light.
-
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a catheter into the jugular vein for continuous infusion.
-
Allow the animal to recover from surgery for at least 24 hours before starting the infusion.
-
-
Administration:
-
Connect the venous catheter to the infusion pump.
-
Infuse the solution at a constant rate. A starting dose can be extrapolated from PGE1 studies, in the range of 0.1-1.0 µg/kg/min.
-
The infusion duration can vary from hours to several days depending on the study design.
-
-
Monitoring:
-
Monitor the animal for any adverse effects.
-
Collect blood samples at predetermined time points to measure physiological parameters.
-
Protocol 2: Subcutaneous (SC) Injection in Mice
This protocol is suitable for studies requiring intermittent dosing.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Sterile syringes and needles (27-30 gauge)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Injection Solution:
-
Dissolve this compound in a suitable vehicle. If using DMSO, ensure the final concentration in the injection volume is non-toxic. A common approach is to dissolve in a small amount of DMSO and then dilute with sterile saline.
-
The final injection volume should be around 100 µL per 25g mouse.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal scapular region to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
-
Dosing Regimen:
-
The dosing frequency can be once or twice daily, depending on the pharmacokinetic properties of the compound and the experimental design. A starting dose could be in the range of 0.1-1.0 mg/kg.
-
Experimental Workflow for a Cardiac Hypertrophy Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).
Caption: Workflow for a cardiac hypertrophy study.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 antagonizes hypoxic pulmonary vasoconstriction but reduces systemic blood pressure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 13,14-dihydro-15(R)-PGE1 Induced Changes in Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15(R)-PGE1 is a synthetic analog of prostaglandin (B15479496) E1 (PGE1), a lipid compound with diverse physiological effects mediated primarily through G-protein coupled receptors (GPCRs) that modulate intracellular cyclic AMP (cAMP) levels.[1][2] Understanding the impact of novel prostaglandin analogs like 13,14-dihydro-15(R)-PGE1 on cAMP signaling is crucial for elucidating their mechanism of action and potential therapeutic applications.
This document provides detailed application notes and protocols for measuring the changes in intracellular cAMP levels induced by 13,14-dihydro-15(R)-PGE1. It includes an overview of the signaling pathway, methodologies for quantifying cAMP, and representative data for related compounds to guide experimental design.
Signaling Pathway Overview
Prostaglandin E1 and its analogs typically exert their effects by binding to specific EP receptors, which are GPCRs. The coupling of these receptors to heterotrimeric G proteins dictates the downstream signaling cascade. Activation of Gs-coupled EP receptors (e.g., EP2, EP4) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3] Conversely, activation of Gi-coupled EP receptors can inhibit adenylyl cyclase and decrease cAMP levels.[4] The elevated cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[5]
Data Presentation
Table 1: Dose-Response of Prostaglandin Analogs on cAMP Levels (Representative Data)
| Compound | Cell Type | Assay Method | EC50 / IC50 | Maximum Response (Fold Increase over Basal) | Reference |
| Prostaglandin E1 (PGE1) | Human Lymphocytes | Radioimmunoassay | ~ 1 µg/mL | ~10-fold | |
| Prostaglandin E1 (PGE1) | Human Monocytes | Not Specified | Not Specified | 58-fold | [6] |
| 13,14-dihydro-PGE1 | Human Platelets | Platelet Aggregation Inhibition (cAMP-mediated) | ID50 = 10.8 ng/mL | Not Applicable | [5] |
Table 2: Time-Course of Prostaglandin E1-Induced cAMP Production (Representative Data)
| Compound | Cell Type | Concentration | Time Point | cAMP Level (Fold Increase over Basal) | Reference |
| Prostaglandin E1 (PGE1) | Human Lymphocytes | 1 µg/mL | 30 min | ~5-fold (for 6-keto-PGE1) | |
| Prostaglandin E1 (PGE1) | Human Monocytes | Not Specified | 10 min | 58-fold | [6] |
| Prostaglandin E1 (PGE1) | Bone Marrow Macrophages | 10-6 M | 2.5 min | Peak, then decline | [7] |
Experimental Protocols
Several robust methods are available for quantifying intracellular cAMP levels. The choice of assay depends on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for two common methods: a bioluminescence-based assay (cAMP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (HTRF®).
Protocol 1: Measuring cAMP using the cAMP-Glo™ Bioluminescence Assay
This protocol is adapted from the manufacturer's instructions for the Promega cAMP-Glo™ Assay.[5][8]
Principle: This assay measures cAMP levels by quantifying the amount of ATP consumed by PKA, which is activated by cAMP. The remaining ATP is detected using a luciferase reaction, where the luminescent signal is inversely proportional to the cAMP concentration.
Materials:
-
Cells expressing the target EP receptor
-
Cell culture medium and supplements
-
13,14-dihydro-15(R)-PGE1 stock solution
-
cAMP-Glo™ Assay Kit (Promega)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in a white, opaque 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of 13,14-dihydro-15(R)-PGE1 in an appropriate assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Carefully remove the culture medium from the cells.
-
Add the diluted compound solutions to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., forskolin).
-
Incubate the plate at room temperature for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Add cAMP-Glo™ Lysis Buffer to each well.
-
Incubate on a plate shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP Detection:
-
Add the cAMP Detection Solution (containing PKA) to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate for 20 minutes at room temperature.
-
-
ATP Detection and Luminescence Measurement:
-
Add Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Prepare a cAMP standard curve according to the kit protocol.
-
Convert the raw luminescence units (RLU) to cAMP concentrations using the standard curve. The signal is inversely proportional to the cAMP concentration.
-
Protocol 2: Measuring cAMP using an HTRF® Assay
This protocol is a general guide for a competitive immunoassay using HTRF® technology.[4][9][10]
Principle: This assay is based on a competitive immunoassay between endogenous cAMP produced by the cells and a labeled cAMP tracer (usually d2-labeled). An anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate) is used. When the labeled tracer binds to the antibody, FRET occurs. Endogenous cAMP from the cell lysate competes with the tracer for antibody binding, leading to a decrease in the FRET signal. The signal is inversely proportional to the cellular cAMP concentration.
Materials:
-
Cells expressing the target EP receptor
-
Cell culture medium and supplements
-
13,14-dihydro-15(R)-PGE1 stock solution
-
HTRF® cAMP Assay Kit (e.g., from Cisbio)
-
White or black, low-volume 384-well plates
-
Multichannel pipettes or automated liquid handler
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating and Stimulation:
-
Dispense a low volume of cell suspension into a 384-well plate.
-
Prepare serial dilutions of 13,14-dihydro-15(R)-PGE1.
-
Add the compound dilutions to the cells.
-
Incubate for the desired time at room temperature (typically 30 minutes).
-
-
Lysis and Detection:
-
Add the cAMP-d2 tracer solution to each well.
-
Add the anti-cAMP Cryptate antibody solution to each well. These reagents are often combined with the lysis buffer.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence (665 nm / 620 nm) and multiply by 10,000.
-
Prepare a cAMP standard curve according to the kit instructions.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve. The HTRF ratio is inversely proportional to the cAMP concentration.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of 13,14-dihydro-15(R)-PGE1 on intracellular cAMP signaling. By employing these standardized assays, scientists can accurately characterize the pharmacological profile of this and other prostaglandin analogs, contributing to a deeper understanding of their biological functions and therapeutic potential. It is essential to empirically determine the optimal experimental conditions, including cell density, compound concentrations, and incubation times, for each specific cell system.
References
- 1. Table 3, Stepwise protocol of the PGE2 HTRF assay using A549 cells in 1536-well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 8. cAMP-Glo™ Assay [worldwide.promega.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of 13,14-dihydro-15(R)-Prostaglandin E1 in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 13,14-dihydro-15(R)-Prostaglandin E1 and its analogs in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a lipid compound with potent biological activities.[1] Like many prostaglandins (B1171923), it is a lipophilic molecule, meaning it is inherently poorly soluble in water and aqueous buffers.[2] This low aqueous solubility can pose a significant challenge for researchers, leading to issues with drug formulation, inconsistent results in biological assays, and reduced bioavailability.[3][4]
Q2: I'm observing precipitation or cloudiness after adding 13,14-dihydro-15(R)-PGE1 directly to my aqueous buffer. What's wrong?
Directly dissolving crystalline 13,14-dihydro-15(R)-PGE1 in aqueous buffers is not recommended and often leads to precipitation. This is because the compound's solubility limit in aqueous media is very low. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.[5]
Q3: How does pH affect the solubility and stability of my prostaglandin solution?
The pH of the aqueous buffer is a critical factor for both the solubility and stability of prostaglandins.
-
Solubility: For acidic prostaglandins like the PGE1 series, solubility in aqueous solutions increases at a pH above 6.[6]
-
Stability: Prostaglandin E1 is unstable in basic solutions (pH > 7.4), where it can degrade to Prostaglandin A and B compounds.[7] It demonstrates maximum stability in a slightly acidic to neutral pH range (pH 4.5 - 7.2).[5][8] For instance, at 37°C, 95% of PGE1 in a solution at pH 7.4 degraded by day 14, whereas significant amounts remained after 32 days in solutions with a pH of 4.5-4.7.[8]
Q4: My prostaglandin solution was clear initially but precipitated after being stored in the refrigerator/freezer. Why did this happen?
Even when prepared correctly, prostaglandin solutions can precipitate when stored at low temperatures, especially if the concentration is near its solubility limit in the final aqueous buffer. When aqueous solutions are frozen, the prostaglandin may precipitate out of the solution. Gentle shaking or brief, gentle sonication upon thawing can often redissolve the precipitate.[6] To avoid this, consider preparing working solutions fresh from a concentrated organic stock solution just before the experiment.
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common solubility issues.
Caption: Troubleshooting flowchart for solubility issues.
Quantitative Data Summary
The following tables summarize the solubility of 13,14-dihydro-15(R)-PGE1 and its parent compound, PGE1, in various solvents.
Table 1: Solubility Data
| Compound | Solvent | Approximate Solubility | Reference |
|---|---|---|---|
| 13,14-dihydro-15(R)-PGE1 | Ethanol | >50 mg/mL | [9] |
| 13,14-dihydro-15(R)-PGE1 | DMSO | >50 mg/mL | [9] |
| 13,14-dihydro-15(R)-PGE1 | DMF | >100 mg/mL | [9] |
| 13,14-dihydro-15(R)-PGE1 | PBS (pH 7.2) | >1.6 mg/mL | [9] |
| Prostaglandin E1 (PGE1) | Ethanol | ~50 mg/mL | [7] |
| Prostaglandin E1 (PGE1) | DMSO | ~50 mg/mL | [7] |
| Prostaglandin E1 (PGE1) | PBS (pH 7.2) | ~1.67 mg/mL |[7] |
Table 2: Stability of Prostaglandin E1 in Aqueous Solutions at 37°C
| Solution | pH | Stability Observation | Reference |
|---|---|---|---|
| Isotonic Saline | 4.5 | 25% of PGE1 remained after 32 days | [8] |
| 0.01 M Phosphate Buffered Saline | 4.7 | 25% of PGE1 remained after 32 days | [8] |
| 0.1 M Phosphate Buffered Water | 7.4 | 95% of PGE1 degraded by day 14 |[8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol details the recommended two-step method for preparing a buffered aqueous solution of 13,14-dihydro-15(R)-PGE1.
Caption: Workflow for preparing an aqueous solution.
Methodology Details:
-
Stock Solution Preparation:
-
13,14-dihydro-15(R)-PGE1 is supplied as a crystalline solid or in a methyl acetate (B1210297) solution.[9] If in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
-
Add a suitable organic solvent such as ethanol, DMSO, or DMF.[9] Ethanol is often preferred as it is miscible with aqueous buffers and less likely to have physiological effects at very low final concentrations.[7]
-
Prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. This stock solution is stable for extended periods when stored at -20°C.[5]
-
-
Aqueous Working Solution Preparation:
-
Determine the final desired concentration for your experiment.
-
Calculate the volume of the stock solution needed.
-
Add the calculated volume of the stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. This slow addition to a vortexing solution is crucial to prevent localized high concentrations that can cause immediate precipitation.[5]
-
Ensure the final percentage of the organic solvent in your working solution is minimal (typically <0.1%) to avoid unintended biological effects.[7]
-
It is best practice to prepare fresh aqueous dilutions for each experiment.[7]
-
Signaling Pathway Overview
Prostaglandin E1 and its analogs primarily exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, known as EP receptors. The diagram below illustrates a generalized signaling pathway.
Caption: Generalized Prostaglandin E signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 13,14-dihydro-15(R)-Prostaglandin E1 for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 13,14-dihydro-15(R)-Prostaglandin E1 in in vitro experiments. Due to the limited specific data available for the 15(R) analog, much of the guidance provided is based on studies of the closely related and biologically active metabolite, 13,14-dihydro-PGE1. It is crucial to use this information as a starting point and to perform careful concentration-response experiments to determine the optimal conditions for your specific in vitro model.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (PGE1) is a synthetic analog of 13,14-dihydro-PGE1.[1][2] It is characterized by the hydroxyl group at the C-15 position being in the unnatural R configuration.[1][2] Its biological activity is an area of ongoing research, and it is often used as a tool to investigate the prostaglandin (B15479496) E receptor signaling pathways.
Q2: What is the primary mechanism of action for PGE1 analogs?
PGE1 and its analogs primarily exert their effects by binding to and activating E-type prostanoid (EP) receptors, which are G protein-coupled receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling pathways. This differential receptor coupling accounts for the diverse physiological and pathological effects of PGE1 analogs.
Q3: How should I prepare a stock solution of 13,14-dihydro-15(R)-PGE1?
13,14-dihydro-15(R)-PGE1 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your experiment is minimal (typically <0.1%) to avoid solvent-induced cellular effects.
Q4: What is a good starting concentration range for my in vitro experiments?
Specific optimal concentrations for 13,14-dihydro-15(R)-PGE1 have not been extensively reported. However, based on data for the related compound, 13,14-dihydro-PGE1, a starting range of 10 nM to 1 µM is recommended for many cell-based assays. For instance, the IC50 for 13,14-dihydro-PGE1 to inhibit ADP-induced platelet aggregation is 31 nM.[3] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q5: How stable is 13,14-dihydro-15(R)-PGE1 in cell culture media?
The stability of prostaglandins (B1171923) in aqueous solutions can be influenced by pH, temperature, and the presence of enzymes.[4] It is advisable to prepare fresh dilutions of the compound in your culture medium for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of the compound | Sub-optimal concentration: The concentration of 13,14-dihydro-15(R)-PGE1 may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C and protected from light. Prepare fresh stock solutions and dilutions for each experiment. | |
| Cell type is not responsive: The cells used may not express the appropriate EP receptors. | Verify the expression of EP receptors in your cell line using techniques like RT-PCR or western blotting. | |
| High background or off-target effects | High concentration of the compound: The concentration used may be too high, leading to non-specific effects. | Lower the concentration of 13,14-dihydro-15(R)-PGE1 and perform a careful dose-response analysis. |
| Solvent toxicity: The concentration of the organic solvent used to dissolve the compound may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent compound preparation: Variations in the preparation of stock solutions and dilutions. | Prepare a large batch of stock solution, aliquot it, and store it at -20°C to be used across multiple experiments. |
Data Presentation
Table 1: Reported In Vitro Efficacy of 13,14-dihydro-PGE1
| Compound | Assay | Cell Type/System | Effective Concentration (IC50/ID50) |
| 13,14-dihydro-PGE1 | ADP-induced platelet aggregation | Human platelet-rich plasma | 31 nM[3] |
| 13,14-dihydro-PGE1 | ADP-induced platelet aggregation | Human platelets | 10.8 ng/ml[5] |
Experimental Protocols
Protocol 1: Preparation of 13,14-dihydro-15(R)-PGE1 Stock Solution
-
Reagents and Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of 13,14-dihydro-15(R)-PGE1 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO or ethanol. For example, to make a 10 mM stock from 1 mg of the compound (Molecular Weight: 356.5 g/mol ), dissolve it in 280.5 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro Cell-Based Assay for Immunomodulatory Effects
This protocol provides a general workflow for assessing the effect of 13,14-dihydro-15(R)-PGE1 on cytokine production by immune cells (e.g., macrophages or peripheral blood mononuclear cells).
-
Cell Seeding:
-
Plate your immune cells of choice in a suitable cell culture plate at a predetermined density. Allow the cells to adhere and stabilize overnight.
-
-
Compound Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM 13,14-dihydro-15(R)-PGE1 stock solution.
-
Prepare serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Remember to include a vehicle control (medium with the same final concentration of the solvent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 13,14-dihydro-15(R)-PGE1 or the vehicle control.
-
-
Cell Stimulation:
-
If investigating the anti-inflammatory effects, pre-incubate the cells with the compound for a specific period (e.g., 1-2 hours) before adding a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
If investigating the direct effects of the compound, proceed to the incubation step.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 6, 24, or 48 hours) depending on the cytokine of interest.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Analyze the concentration of the target cytokine in the supernatant using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 13,14-dihydro-15(R)-PGE1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15(R)-PGE1 assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 13,14-dihydro-15(R)-PGE1 and related metabolites using immunoassay and mass spectrometry techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: What are the common causes of high background signal in my ELISA?
High background can obscure results and reduce assay sensitivity. The common causes include:
-
Insufficient Washing: Residual unbound antibodies or conjugate can lead to a false positive signal. Ensure thorough washing of wells between each step.
-
Inadequate Blocking: If the blocking buffer fails to cover all non-specific binding sites on the plate, the detection antibody may bind directly to the well surface.[1][2]
-
High Antibody Concentration: Excessive concentrations of primary or secondary antibodies can result in non-specific binding.[1]
-
Contaminated Reagents: Contamination of buffers or substrate solutions can lead to non-specific signal generation.[3]
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix.
Q2: Why am I getting a weak or no signal?
A weak or absent signal can be due to several factors:
-
Reagent Issues: Ensure all reagents, especially standards and antibodies, have not expired and have been stored correctly.[4] Lyophilized standards should be properly reconstituted.
-
Incorrect Assay Procedure: Double-check that all reagents were added in the correct order and that incubation times and temperatures were as specified in the protocol.[4]
-
Inactive Substrate or Conjugate: The enzyme conjugate or substrate may have lost activity.
-
Presence of Inhibitors: Certain substances, like sodium azide (B81097) in buffers, can inhibit the horseradish peroxidase (HRP) enzyme commonly used in ELISAs.[5]
Q3: My replicate results show high variability. What could be the cause?
Poor precision between replicates can invalidate your results. Common reasons include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Ensure all solutions are thoroughly mixed before being added to the wells.
-
Uneven Plate Washing: Inconsistent washing across the plate can lead to variable results.
-
Temperature Gradients: "Edge effects" can occur if there is uneven temperature distribution across the plate during incubation. Avoid stacking plates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: I am observing significant matrix effects in my plasma samples. How can I mitigate this?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[6]
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the sample matrix.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte of interest from co-eluting matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][7]
Q2: My analyte recovery is low and inconsistent. What should I check?
-
Sample Preparation: Ensure the pH of the sample is optimized for extraction. Prostaglandins (B1171923) are typically extracted under acidic conditions.
-
Analyte Stability: Prostaglandins can be unstable. Work quickly and keep samples on ice. Consider the addition of antioxidants like BHT during sample preparation to prevent degradation.[8]
-
SPE Cartridge Conditioning: Proper conditioning of the SPE cartridges is crucial for consistent recovery.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro-15(R)-PGE1?
13,14-dihydro-15(R)-Prostaglandin E1 is an analog of 13,14-dihydro-PGE1, a metabolite of Prostaglandin (B15479496) E1 (PGE1), with the hydroxyl group at the C-15 position in the R configuration.[9]
Q2: Why is it important to measure 13,14-dihydro-15-keto-PGE1?
PGE1 is rapidly metabolized in the body to more stable compounds, such as 13,14-dihydro-15-keto-PGE1.[10] Measuring these stable metabolites can provide a more accurate indication of in vivo PGE1 production.
Q3: What are the typical challenges with sample handling for prostaglandin assays?
Prostaglandins are susceptible to degradation. It is important to handle samples quickly, keep them cold, and store them at -80°C for long-term stability. For blood samples, the choice of anticoagulant can also be a factor, with EDTA or heparin commonly recommended.[11] The addition of a cyclooxygenase inhibitor, such as indomethacin, to blood samples upon collection can prevent the artificial generation of prostaglandins.
Q4: What is the acceptable range for intra- and inter-assay variability?
Generally, for immunoassays, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[12][13]
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available ELISA kits for prostaglandins.
Table 1: Precision of Prostaglandin ELISA Kits
| Analyte | Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) |
| PGE2 | Serum | 4.4 - 5.6 | 6.6 - 7.9 |
| PGE2 | Cell Culture Supernates, Plasma, Serum, Urine | 5.0 - 9.0 | 9.0 - 12.9 |
| PGFM | Not Specified | <10 | <12 |
Table 2: Recovery and Linearity of Prostaglandin ELISA Kits
| Analyte | Sample Type | Average Recovery (%) | Linearity Range (%) |
| PGE2 | Serum | 94 - 103 | 81 - 101 |
| PGE2 | EDTA Plasma | 93 | 82 - 108 |
| PGE2 | Heparin Plasma | 94 | 81 - 111 |
| PGE2 | Urine | 99 | 81 - 111 |
Table 3: Cross-Reactivity of a Prostaglandin E Metabolite ELISA Kit
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGE1 | 100 |
| 13,14-dihydro-15-keto PGE2 | 100 |
| Bicyclo Prostaglandin E2 | 100 |
| Bicyclo Prostaglandin E1 | 38 |
| 13,14-dihydro-15-keto PGA2 | 12 |
| Prostaglandin E1 | <0.01 |
| Prostaglandin E2 | <0.01 |
Experimental Protocols
Protocol 1: Competitive ELISA for Prostaglandin E Metabolite
This is a general protocol and should be adapted based on the specific kit instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Standard Dilution: Perform a serial dilution of the prostaglandin standard to create a standard curve.
-
Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add the enzyme-conjugated prostaglandin to each well.
-
Antibody Addition: Add the specific antibody to each well (except non-specific binding wells).
-
Incubation: Cover the plate and incubate, typically for 1-2 hours at room temperature, often with shaking.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Solid-Phase Extraction)
This protocol outlines a general procedure for the extraction of prostaglandins from plasma.
-
Sample Acidification: Acidify the plasma sample to approximately pH 3 with a suitable acid (e.g., HCl).
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove hydrophilic impurities, followed by a non-polar solvent like hexane (B92381) to remove lipids.
-
Elution: Elute the prostaglandins from the cartridge with a suitable organic solvent, such as methyl formate (B1220265) or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
Visualizations
Caption: PGE1 signaling through its four receptor subtypes (EP1-4).
Caption: A logical workflow for troubleshooting common ELISA issues.
Caption: A typical workflow for prostaglandin analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. cloud-clone.com [cloud-clone.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucd.ie [ucd.ie]
- 10. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. salimetrics.com [salimetrics.com]
- 13. researchgate.net [researchgate.net]
minimizing off-target binding of 13,14-dihydro-15(R)-Prostaglandin E1
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing off-target binding of 13,14-dihydro-15(R)-Prostaglandin E1. While specific off-target binding data for this particular analog is limited in publicly available literature, this guide leverages information on the parent compound, Prostaglandin E1 (PGE1), and established methodologies in receptor binding assays to provide robust troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Prostaglandin E1 (PGE1) and its analogs?
A1: The primary molecular targets of PGE1 and its analogs are the E-prostanoid (EP) receptors, which are a group of four G-protein coupled receptors designated as EP1, EP2, EP3, and EP4.[1][2] These receptors are involved in a wide range of physiological processes. PGE1 can also interact with other prostanoid receptors, though generally with lower affinity.
Q2: What is "off-target binding" and why is it a concern?
A2: Off-target binding refers to the interaction of a compound with molecules other than its intended primary target. This can lead to unexpected physiological effects, confounding experimental results, and potential toxicity in therapeutic applications. Minimizing off-target binding is crucial for accurately interpreting experimental data and ensuring the specificity of a compound's action.
Q3: What are the common causes of high non-specific binding in my experiments?
A3: High non-specific binding (NSB) can arise from several factors, including:
-
Suboptimal Assay Buffer Composition: Incorrect pH, ionic strength, or the absence of appropriate blocking agents.[3]
-
Inappropriate Incubation Conditions: Time and temperature can affect hydrophobic interactions that contribute to NSB.[3]
-
Poor Quality of Biological Preparations: Damaged cells or membranes can expose surfaces that non-specifically bind the ligand.
-
Ligand Properties: High concentrations or impurities in the ligand stock can increase NSB.
Q4: How can I determine if the observed effects of 13,14-dihydro-15(R)-PGE1 are due to off-target binding?
A4: A combination of approaches can help distinguish on-target from off-target effects:
-
Use of Selective Antagonists: Co-incubation with known antagonists for the primary target (EP receptors) should block the on-target effects.
-
Knockout/Knockdown Models: Using cells or animal models where the primary target receptor has been genetically removed or its expression reduced.
-
Activity Assays with Structurally Unrelated Agonists: Comparing the cellular response to your compound with that of other known agonists for the same receptor.
-
Competitive Binding Assays: Demonstrating that the compound's binding can be displaced by a known ligand for the target receptor.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in binding assay | Inadequate blocking of non-specific sites. | Optimize blocking conditions. Use blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer.[5] Consider using commercially available blocking buffers. |
| Hydrophobic interactions of the compound with plasticware or membranes. | Add a non-ionic detergent like Tween-20 (0.01-0.1%) to the assay and wash buffers.[3] | |
| Inconsistent results between experiments | Variability in cell health or membrane preparation. | Standardize cell culture conditions and passage number. Perform quality control on membrane preparations. |
| Degradation of the compound. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. | |
| Unexpected cellular response observed | Off-target effects of the compound. | Perform a counterscreen against a panel of related and unrelated receptors. Use a lower concentration of the compound, if possible, to stay within the range of its on-target affinity. |
| Activation of a different signaling pathway. | Use specific inhibitors for known downstream signaling molecules to dissect the pathway.[1] |
Quantitative Data: Binding Affinities of PGE1 Analogs
The following table summarizes the binding affinities of PGE1 and related compounds to the human EP receptors. This data can serve as a reference for expected on-target interactions.
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| Prostaglandin E1 (PGE1) | ~40 | ~30 | ~1.5 | ~1.2 |
| Prostaglandin E2 (PGE2) | ~25 | ~15 | ~0.5 | ~0.8 |
| Sulprostone (EP1/EP3 agonist) | ~2.2 | >10,000 | ~0.3 | >10,000 |
| Butaprost (EP2 agonist) | >10,000 | ~24 | >10,000 | >10,000 |
Note: Data is compiled from various sources and should be used as a general guide. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to a specific EP receptor expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target EP receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled compound.
-
Total and Non-specific Binding: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGE1).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Visualizations
Signaling Pathways
Caption: Major signaling pathways activated by PGE1 analogs via EP receptors.
Experimental Workflow
Caption: A workflow for troubleshooting high non-specific binding.
Logical Relationships
Caption: Relationship between on-target and off-target binding and effects.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
Technical Support Center: Analysis of 13,14-dihydro-15(R)-PGE1 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15(R)-PGE1 mass spectrometry. The following sections address common issues encountered during experimental workflows to help improve the signal-to-noise ratio and overall data quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low signal-to-noise (S/N) ratio for my 13,14-dihydro-15(R)-PGE1 analyte. What are the potential causes and how can I improve it?
A1: A low S/N ratio can stem from several factors throughout your experimental workflow, from sample preparation to data acquisition. Here is a step-by-step guide to troubleshoot this issue:
-
Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss. Prostaglandins (B1171923) are often present at low physiological concentrations, making an optimized extraction protocol critical. Ensure that your solid-phase extraction (SPE) protocol is optimized for prostaglandins.
-
Ionization Efficiency: 13,14-dihydro-15(R)-PGE1, like other prostaglandins, contains a carboxylic acid moiety, making it amenable to negative ion electrospray ionization (ESI) to form the [M-H]⁻ ion. However, if you are still experiencing low signal, consider an alternative ionization strategy. The use of silver ion adducts in positive ion mode has been shown to increase sensitivity for prostaglandins by approximately 30-fold.[1][2][3][4][5]
-
Mass Spectrometry Parameters: Optimization of MS parameters is crucial. This includes the capillary voltage, source and desolvation temperatures, and collision energy. These should be optimized for your specific instrument and analyte.
-
Analyte Stability: Prostaglandin (B15479496) E metabolites can be unstable and prone to dehydration.[6] Ensure that your samples are handled promptly and stored at low temperatures (-20°C or lower) to prevent degradation.
Q2: What are the recommended starting parameters for LC-MS/MS analysis of 13,14-dihydro-15(R)-PGE1?
A2: While optimal conditions will vary between instruments, the following table provides a good starting point for method development based on established protocols for similar prostanoids.[7]
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., Gemini, 5µm, 150 x 2 mm)[7] |
| Mobile Phase A | Acetonitrile:Water:Glacial Acetic Acid (45:55:0.02, v/v/v)[7] |
| Mobile Phase B | Acetonitrile:Water:Glacial Acetic Acid (90:10:0.02, v/v/v)[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 5 µL[7] |
| Mass Spectrometry (Negative ESI) | |
| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |
| Capillary Voltage | 3500 V[7] |
| Source Temperature | 120 °C[7] |
| Desolvation Temperature | 360 °C[7] |
| Cone Voltage | 35 V[7] |
| Collision Gas | Argon[7] |
Q3: I am not sure what MRM transitions to use for 13,14-dihydro-15(R)-PGE1. Can you provide some guidance?
A3: The most common approach for prostaglandins in negative ion mode is to use the deprotonated molecule [M-H]⁻ as the precursor ion. For 13,14-dihydro-15(R)-PGE1 (molecular weight 356.5 g/mol ), the precursor ion would be m/z 355.5. Product ions are generated by collision-induced dissociation (CID) and often involve neutral losses of water (H₂O). Based on data for the closely related metabolite, 13,14-dihydro-15-keto-PGE1, a potential transition is provided below. However, it is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13,14-dihydro-15(R)-PGE1 (inferred) | 355.5 | Optimization required | Optimization required |
| 13,14-dihydro-15-keto PGE1 (for reference) | 353 | 317 | 15[7] |
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. Here are some strategies to mitigate them:
-
Effective Sample Preparation: A robust sample cleanup procedure, such as solid-phase extraction (SPE), is the first line of defense against matrix effects.
-
Chromatographic Separation: Good chromatographic resolution can separate the analyte from interfering matrix components. Consider adjusting your gradient or using a different column chemistry if co-elution is suspected.
-
Use of an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). A deuterated form of 13,14-dihydro-15(R)-PGE1 would be ideal. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Prostaglandins from Biological Fluids
This protocol is adapted from a method for the extraction of a broad range of prostanoids from plasma and tissue homogenates.[7]
-
Sample Preparation:
-
For tissue samples (~500 mg), homogenize in water and adjust the final solution to 15% methanol (B129727) (v/v).
-
For plasma or urine samples (500 µL), dilute with water and adjust to 15% methanol (v/v).
-
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog) to each sample.
-
Protein Precipitation: Incubate the samples on ice for 30 minutes, then centrifuge to pellet precipitated proteins.
-
Acidification: Transfer the clear supernatant to a new tube and acidify to pH 3.0 with 0.1 M hydrochloric acid.
-
SPE Cartridge Conditioning: Precondition a C18 SPE cartridge with 20 mL of methanol followed by 20 mL of water.
-
Sample Loading: Apply the acidified supernatant to the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is water followed by a low percentage of organic solvent (e.g., 15% methanol).
-
Elution: Elute the prostaglandins from the cartridge with an appropriate organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of 13,14-dihydro-15(R)-PGE1.
Caption: A troubleshooting decision tree for low signal-to-noise ratio in 13,14-dihydro-15(R)-PGE1 analysis.
References
- 1. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization (Journal Article) | OSTI.GOV [osti.gov]
- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Serum Proteins on 13,14-dihydro-15(R)-Prostaglandin E1 Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the impact of serum proteins on the activity of 13,14-dihydro-15(R)-Prostaglandin E1. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with serum proteins important?
This compound is a metabolite of Prostaglandin (B15479496) E1 (PGE1), a potent biologically active lipid mediator. Like its parent compound, it is involved in various physiological processes. The interaction with serum proteins, particularly albumin, is crucial as it can significantly affect the metabolite's bioavailability, distribution, half-life, and ultimately, its biological activity. Understanding this interaction is vital for in vitro to in vivo correlation of experimental results and for predicting its pharmacokinetic and pharmacodynamic profile in a physiological context.
Q2: Which serum proteins are most likely to interact with this compound?
Based on studies of related prostaglandins (B1171923) like PGE1 and PGE2, human serum albumin (HSA) is the primary serum protein that binds to these molecules.[1][2][3] While other globulins may show some interaction, albumin is considered the major carrier in the bloodstream.[2]
Q3: What is the effect of serum protein binding on the biological activity of prostaglandins?
Serum protein binding generally reduces the free concentration of a compound, which is the fraction available to interact with its receptors and exert a biological effect. For instance, the binding of PGE2 to human serum albumin has been shown to inhibit its contraction-producing effect on isolated gerbil colon in vitro.[1] Therefore, it is critical to consider the presence and concentration of serum proteins when designing and interpreting in vitro activity assays.
Q4: Are there any known quantitative data for the binding of this compound to serum proteins?
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays for this compound activity.
-
Possible Cause: Variable concentrations of serum proteins in the cell culture medium.
-
Troubleshooting Step: Standardize the concentration of fetal bovine serum (FBS) or bovine serum albumin (BSA) in your experiments. For more defined conditions, consider using serum-free media supplemented with a known concentration of purified albumin.
-
-
Possible Cause: Degradation of the compound in the presence of serum proteins.
-
Troubleshooting Step: While albumin can stabilize some prostaglandins, it has also been shown to accelerate the decomposition of related compounds like 13,14-dihydro-15-keto-PGE2.[4] Assess the stability of this compound in your experimental medium over the time course of your assay using techniques like LC-MS.
-
Problem: Difficulty extrapolating in vitro effective concentrations to in vivo models.
-
Possible Cause: High degree of serum protein binding in vivo, leading to a lower free fraction of the compound.
-
Troubleshooting Step: Although specific data for 13,14-dihydro-15(R)-PGE1 is unavailable, assume a significant interaction with albumin based on data for PGE1.[3] Consider measuring the protein binding of your compound in the plasma of the animal model you are using. This will allow for a more accurate estimation of the free concentration required to achieve a therapeutic effect.
-
Data Presentation
Table 1: Binding of Prostaglandin E1 to Human Serum Proteins
| Prostaglandin | Protein | Method | Apparent Association Constant (NKo) (M⁻¹) | Reference |
| Prostaglandin E1 | Human Serum Albumin | Equilibrium Dialysis & Gel Equilibration | 2.7 x 10⁴ | [3] |
Note: This data is for the parent compound, Prostaglandin E1, and should be used as an estimate for this compound in the absence of specific data.
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis
This method allows for the determination of the binding affinity of a ligand to a protein by measuring the concentration of the ligand in two chambers separated by a semi-permeable membrane.
-
Materials:
-
Equilibrium dialysis cells (e.g., RED device)
-
Semi-permeable membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa)
-
Purified human serum albumin (HSA)
-
Radiolabeled or fluorescently tagged this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of HSA in PBS at a known concentration (e.g., 40 mg/mL, physiological concentration).
-
Prepare a series of dilutions of the labeled this compound in PBS.
-
Add the HSA solution to one chamber of the dialysis cell and the labeled prostaglandin solution to the other chamber.
-
Incubate the dialysis cells at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours).
-
After incubation, take aliquots from both chambers and measure the concentration of the labeled prostaglandin.
-
The concentration of bound ligand is calculated by subtracting the concentration of free ligand (in the protein-free chamber) from the total ligand concentration (in the protein-containing chamber).
-
The binding data can be analyzed using Scatchard plots or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (n).
-
Mandatory Visualizations
Signaling Pathways
Prostaglandin E1 and its metabolites exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP2 and EP4 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Protein Binding Assay.
References
- 1. Interaction of prostaglandins with blood plasma proteins. I. Binding of prostaglandin E 2 to human plasma proteins and its effect on the physiological activity of prostaglandin E 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of prostaglandins E1 (alprostadil), E2 (dinoprostone), F1 alpha, and F2 alpha (dinoprost) to human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin-macromolecule interactions. I. Noncovalent binding of prostaglandins A1, E1, F2alpha, and E2 by human and bovine serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effects of 13,14-dihydro-15(R)-Prostaglandin E1: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the effects of 13,14-dihydro-15(R)-Prostaglandin E1 (PGE1), a synthetic analog of a biologically active metabolite of Prostaglandin (B15479496) E1. While direct experimental validation of this specific compound in knockout (KO) models is not yet extensively documented in publicly available literature, this document outlines the established roles of the primary receptors for PGE1—the EP receptor subtypes (EP1, EP2, EP3, and EP4)—based on studies using their endogenous ligands (primarily PGE2 and PGE1) in corresponding KO mouse models. This information serves as a critical foundation for designing and interpreting future studies on 13,14-dihydro-15(R)-PGE1.
Introduction to Prostaglandin E1 and its Receptors
Prostaglandin E1 and its metabolites are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, blood pressure regulation, and tissue repair. These effects are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each with distinct signaling pathways and tissue distribution. The metabolite 13,14-dihydro-PGE1 is known to be biologically active, exhibiting potencies comparable to its parent compound in various assays[1][2][3]. The 15(R) configuration of the hydroxyl group in the topic compound is an unnatural epimer, making its specific effects a subject of research interest.
Comparative Effects of Prostaglandin E Receptor Activation in Wild-Type vs. Knockout Models
The following tables summarize key findings from studies on EP receptor knockout mice, primarily using PGE2 as the agonist. These data provide a baseline for predicting the potential effects of 13,14-dihydro-15(R)-PGE1, assuming it interacts with one or more of these receptors.
Table 1: EP1 Receptor Knockout Model
| Physiological/Pathological Process | Effect of PGE2 in Wild-Type (WT) Mice | Effect of PGE2 in EP1 KO Mice | Reference |
| Nociception (Pain) | Induces mechanical allodynia (pain from non-painful stimuli). | No induction of mechanical allodynia. | [1][4] |
| Blood Pressure | Contributes to some forms of hypertension. | Attenuated hypertensive response to stimuli. | |
| Intestinal Tumorigenesis | Promotes polyp formation. | Reduced number of intestinal polyps. | [5] |
Table 2: EP2 Receptor Knockout Model
| Physiological/Pathological Process | Effect of PGE2 in Wild-Type (WT) Mice | Effect of PGE2 in EP2 KO Mice | Reference |
| Bone Formation | Stimulates osteoclastogenesis (bone resorption). | Impaired osteoclastogenesis in vitro. | |
| Intraocular Pressure | Not a primary mediator of IOP reduction by PG analogs. | No significant difference in IOP reduction compared to WT. | [6] |
| Immune Response | Modulates T-cell function. | Altered T-cell responses. |
Table 3: EP3 Receptor Knockout Model
| Physiological/Pathological Process | Effect of PGE2 in Wild-Type (WT) Mice | Effect of PGE2 in EP3 KO Mice | Reference |
| Nociception (Pain) | Induces thermal hyperalgesia (increased sensitivity to heat). | No induction of thermal hyperalgesia at low doses. | [1][4][7][8] |
| Intraocular Pressure | Contributes to IOP reduction by some prostaglandin analogs. | Significantly lesser IOP reduction by latanoprost, travoprost, and bimatoprost. | [6] |
| Cardiac Hypertrophy | PGE1 ameliorates AngII-induced cardiac hypertrophy. | Protective effect of PGE1 is likely absent (based on EP3's role). |
Table 4: EP4 Receptor Knockout Model
| Physiological/Pathological Process | Effect of PGE2 in Wild-Type (WT) Mice | Effect of PGE2 in EP4 KO Mice | Reference |
| Inflammatory Bowel Disease | Ameliorates colitis. | Develop severe colitis with DSS treatment. | |
| Bone Formation | Potent stimulator of osteoclast-like cell formation. | Reduced osteoclast-like cell formation. | |
| Intestinal Tumorigenesis | Promotes polyp growth. | Reduced size of intestinal polyps. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols derived from studies on prostaglandin effects in knockout mice.
Assessment of Nociception: Mechanical Allodynia and Thermal Hyperalgesia
Objective: To determine the role of a specific EP receptor in PGE2-induced pain responses.
Animal Model: EP1 or EP3 receptor knockout mice and their wild-type littermates.
Procedure:
-
Animal Preparation: Acclimatize male mice (8-10 weeks old) to the testing environment for at least 1 hour before experiments.
-
Intrathecal (i.t.) Injection: Administer PGE2 (or vehicle control) via i.t. injection at the L5/L6 intervertebral space.
-
Mechanical Allodynia Assessment:
-
Place mice in individual Plexiglas chambers with a wire mesh floor.
-
Apply von Frey filaments of varying forces to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or flinching of the paw. .
-
-
Thermal Hyperalgesia Assessment (Plantar Test):
-
Place mice in individual Plexiglas chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency for the mouse to withdraw its paw. A shorter latency indicates hyperalgesia.
-
-
Data Analysis: Compare the response thresholds (for allodynia) or latencies (for hyperalgesia) between wild-type and knockout mice at various time points after injection. Statistical analysis is typically performed using two-way ANOVA followed by a post-hoc test.
Induction and Assessment of Colitis
Objective: To evaluate the function of the EP4 receptor in an experimental model of colitis.
Animal Model: EP4 receptor knockout mice and their wild-type littermates.
Procedure:
-
Induction of Colitis: Administer dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water (typically 3-5% w/v) for a period of 5-7 days.
-
Clinical Assessment: Monitor the mice daily for:
-
Body weight loss.
-
Stool consistency (diarrhea).
-
Presence of blood in the stool (hemoccult).
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Histological Analysis:
-
At the end of the study period, euthanize the mice and collect the colon.
-
Measure the colon length (shortening is a sign of inflammation).
-
Fix the colon in formalin, embed in paraffin, and prepare sections.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections for signs of inflammation, ulceration, and crypt damage.
-
-
Data Analysis: Compare the DAI scores, colon length, and histological scores between wild-type and knockout mice using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Signaling Pathways and Visualization
The four EP receptors couple to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is essential for interpreting the effects of EP receptor agonists.
Caption: Signaling pathways of the four EP receptor subtypes.
Future Directions
The validation of this compound's effects necessitates direct experimentation using the knockout models described above. Based on the activity of the related compound 13,14-dihydro-PGE1, it is plausible that the 15(R) analog will also interact with one or more of the EP receptors. Key future experiments should include:
-
Receptor Binding Assays: To determine the binding affinity of 13,14-dihydro-15(R)-PGE1 for each of the four EP receptor subtypes.
-
In Vitro Functional Assays: To measure the effect of the compound on downstream signaling pathways (e.g., cAMP accumulation, intracellular calcium mobilization) in cells expressing each EP receptor subtype.
-
In Vivo Studies in Knockout Mice: To administer 13,14-dihydro-15(R)-PGE1 to wild-type and EP receptor knockout mice and assess its effects on relevant physiological parameters as outlined in the tables and protocols above.
By systematically applying these established methodologies, the specific biological functions and therapeutic potential of this compound can be thoroughly elucidated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of prostaglandin analogues on prostanoid EP1, EP2, and EP3 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 13,14-dihydro-15(R)-PGE1: A Comparative Analysis of its Anti-Platelet Aggregation Effects
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of 13,14-dihydro-15(R)-PGE1 on platelet aggregation against established antiplatelet agents, aspirin (B1665792) and clopidogrel (B1663587). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-thrombotic therapies.
Executive Summary
13,14-dihydro-15(R)-PGE1, a primary metabolite of Prostaglandin E1 (PGE1), demonstrates significant inhibitory activity on platelet aggregation. This guide summarizes its potency in comparison to its parent compound and commonly prescribed antiplatelet drugs, aspirin and clopidogrel. The presented data, derived from in vitro studies, highlights the potential of 13,14-dihydro-15(R)-PGE1 as a modulator of platelet function. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to ensure reproducibility. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of the mechanisms of action.
Comparative Inhibitory Effects on Platelet Aggregation
The inhibitory potency of 13,14-dihydro-15(R)-PGE1 and its comparators are summarized in the table below. It is important to note that the IC50/ID50 values were obtained from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
| Compound | Agonist | IC50 / ID50 |
| 13,14-dihydro-15(R)-PGE1 | ADP | 10.8 ng/mL[1] |
| Various | 10-100 nmoles/l[2] | |
| Prostaglandin E1 (PGE1) | ADP | 8.25 ng/mL[1] |
| Aspirin | Collagen | ~300-336 µmol/L[1][2][3] |
| Clopidogrel (active metabolite) | ADP | 1.9 µM (in washed platelets)[4] |
Note: IC50 (Median Inhibitory Concentration) and ID50 (Median Inhibitory Dose) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Signaling Pathways
The anti-platelet effect of 13,14-dihydro-15(R)-PGE1 is understood to be mediated through a mechanism similar to its parent compound, PGE1. This involves the activation of the prostacyclin (IP) receptor on platelets, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7][8] Elevated cAMP then inhibits the release of intracellular calcium ions (Ca2+), a critical step in platelet activation and aggregation.
Caption: Signaling pathways of platelet activation and inhibition by 13,14-dihydro-15(R)-PGE1.
Experimental Protocols
The following is a representative protocol for determining the IC50 of an antiplatelet agent using Light Transmission Aggregometry (LTA), a gold-standard method.
Objective: To determine the concentration of a test compound required to inhibit 50% of platelet aggregation induced by a specific agonist.
Materials:
-
Test compound (e.g., 13,14-dihydro-15(R)-PGE1)
-
Agonist (e.g., Adenosine Diphosphate - ADP, Collagen, Arachidonic Acid)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant tubes
-
Light Transmission Aggregometer
-
Pipettes, cuvettes with stir bars, and other standard laboratory equipment.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (supernatant).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar and allow to equilibrate to 37°C.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
-
-
Data Analysis:
-
The maximum aggregation for each concentration of the test compound is determined.
-
The percentage inhibition of aggregation is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion
13,14-dihydro-15(R)-PGE1 exhibits potent anti-platelet aggregation activity, comparable to its parent compound, PGE1. Its mechanism of action, involving the IP receptor and subsequent increase in cAMP, is a well-established pathway for platelet inhibition. While direct comparative studies with aspirin and clopidogrel under identical conditions are limited, the available data suggests it is a molecule of interest for further investigation in the development of novel anti-thrombotic agents. The provided experimental protocol offers a standardized method for future comparative evaluations.
References
- 1. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation [jci.org]
- 6. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alprostadil and its Dihydrogenated Analogs for Researchers
This guide provides a detailed side-by-side comparison of Alprostadil (Prostaglandin E1, PGE1) and its biologically active metabolite, 13,14-dihydro-15(S)-PGE1. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances between these two related compounds.
Executive Summary:
Alprostadil is a synthetic form of naturally occurring prostaglandin (B15479496) E1, a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is widely used in the treatment of erectile dysfunction and for maintaining a patent ductus arteriosus in newborns with congenital heart defects.[1][2][3] Its effects are mediated through prostaglandin E (EP) receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[4]
13,14-dihydro-PGE1 is a primary and biologically active metabolite of Alprostadil.[5] Research indicates that this metabolite not only retains biological activity but may exhibit comparable or even slightly more potent effects in certain assays, such as the inhibition of platelet aggregation.[5] This suggests that the in vivo effects of Alprostadil administration may be a composite of the actions of both the parent drug and its dihydrogenated metabolite.
Note on 13,14-dihydro-15(R)-PGE1: Extensive literature searches did not yield publicly available experimental data on the biological activity of 13,14-dihydro-15(R)-PGE1. This analog is described as having an "unnatural" R configuration at the 15-hydroxyl position. Consequently, a direct comparison with Alprostadil is not possible at this time. The following sections will focus on the comparison between Alprostadil and the naturally occurring 13,14-dihydro-15(S)-PGE1.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Alprostadil and 13,14-dihydro-15(S)-PGE1, focusing on their platelet aggregation inhibitory activity.
| Parameter | Alprostadil (PGE1) | 13,14-dihydro-15(S)-PGE1 | Reference(s) |
| IC50 for ADP-induced Platelet Aggregation | ~40 nM | 31 nM |
Mechanism of Action and Signaling Pathway
Both Alprostadil and 13,14-dihydro-PGE1 exert their effects by acting as agonists at prostanoid EP receptors, which are G-protein coupled receptors. Activation of these receptors, particularly EP2 and EP4, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation) or inhibition of platelet activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
ADP-Induced Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with adenosine diphosphate (B83284) (ADP).
1. Materials:
-
Freshly drawn human blood anticoagulated with 3.8% trisodium (B8492382) citrate.
-
ADP stock solution.
-
Alprostadil or 13,14-dihydro-15(S)-PGE1 solutions of varying concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
-
Cuvettes with stir bars.
2. Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (Alprostadil or 13,14-dihydro-15(S)-PGE1) or vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
Intracellular cAMP Measurement Assay
This protocol describes a competitive immunoassay for the quantitative determination of cAMP levels in cultured cells.
1. Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets).
-
Cell culture medium and reagents.
-
Alprostadil or 13,14-dihydro-15(S)-PGE1 solutions.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based).
-
Microplate reader.
2. Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound (Alprostadil or 13,14-dihydro-15(S)-PGE1) or vehicle control for a specified time.
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Perform the cAMP immunoassay according to the kit manufacturer's instructions. This typically involves the following steps:
-
Addition of cell lysates and a fixed amount of labeled cAMP to an antibody-coated plate.
-
Incubation to allow competitive binding of cellular cAMP and labeled cAMP to the antibody.
-
Washing to remove unbound reagents.
-
Addition of a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Measure the signal using a microplate reader.
-
Calculate the cAMP concentration in the samples by comparing the signal to a standard curve generated with known amounts of cAMP.
References
- 1. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Cellular Dynamics of a Prostaglandin E1 Analog: A Comparative Analysis of 13,14-dihydro-15(R)-PGE1
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological effects of 13,14-dihydro-15(R)-PGE1. Due to a notable scarcity of specific research on the 15(R) stereoisomer, this document focuses on the known biological activities of its parent compound, Prostaglandin (B15479496) E1 (PGE1), and the closely related, biologically active metabolite, 13,14-dihydro-PGE1. The data presented for 13,14-dihydro-PGE1 in the literature does not always specify the stereochemistry at the C-15 position; it is often presumed to be the naturally occurring 15(S) form. The 15(R) form is described as an unnatural analog.[1]
This guide summarizes the differential effects of these compounds on various cell types, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways to facilitate a deeper understanding of their potential therapeutic applications.
Executive Summary
Prostaglandin E1 (PGE1) and its metabolites are potent lipid mediators involved in a wide range of physiological processes. The metabolite 13,14-dihydro-PGE1 is biologically active, exhibiting effects comparable, and in some instances, more potent than PGE1 itself.[2][3] This guide explores their influence on key cell types, including immune cells, fibroblasts, and neuronal cells, highlighting their roles in inflammation, tissue repair, and neuromodulation.
Comparative Efficacy on Various Cell Types
The biological activity of 13,14-dihydro-PGE1 has been shown to be comparable to its parent compound, PGE1.[2][3] The following tables summarize the quantitative data available on the effects of PGE1 and its dihydro metabolite on different cell types.
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| PGE1 | Human Platelets | ADP-induced Aggregation | Inhibition | ID50 = 8.25 ng/mL | [4] |
| 13,14-dihydro-PGE1 | Human Platelets | ADP-induced Aggregation | Inhibition | ID50 = 10.8 ng/mL | [4] |
| 13,14-dihydro-PGE1 | Human Platelets | ADP-induced Aggregation | Inhibition | IC50 = 31 nM | |
| PGE1 | Vascular Smooth Muscle Cells | Mitotic Activity | Inhibition | - | [5] |
| 13,14-dihydro-PGE1 | Vascular Smooth Muscle Cells | Mitotic Activity | Inhibition | ~90% of PGE1 activity | [5] |
| PGE1 | Human Diabetic Fibroblasts | Cell Proliferation | Stimulation | Significant increase at 3-12 µM | [6] |
| PGE1 | Human Diabetic Fibroblasts | Collagen Synthesis | Inhibition | Dose-dependent decrease (not statistically significant) | [6] |
| PGE1 | Human Corpus Cavernosum Smooth Muscle Cells | TGF-β1-induced Collagen Synthesis | Suppression | Dose-dependent | |
| PGE1 | T-Cells | Effector T-Cell Induction | Inhibition | Dose-dependent | [7] |
Signaling Pathways
PGE1 and its analogs primarily exert their effects through binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), and their activation triggers distinct intracellular signaling cascades.
Detailed Experimental Methodologies
Fibroblast Proliferation Assay
This protocol outlines a method to assess the effect of PGE1 on the proliferation of human diabetic fibroblasts.[6]
1. Cell Culture:
-
Human diabetic fibroblasts are cultured in DMEM/F-12 medium supplemented with 5% Fetal Bovine Serum (FBS).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Third passage cells are typically used for experiments.
2. Assay Procedure:
-
Fibroblasts are seeded into a 96-well plate at a density of 5,000 cells/well.
-
Cells are treated with various concentrations of PGE1 (e.g., 0, 3, 6, 9, and 12 µM).
-
The plate is incubated for 72 hours at 37°C.
3. Quantification of Proliferation:
-
Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.
-
10 µL of CCK-8 solution is added to each well, and the plate is incubated for 3 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
T-Cell Activation and Cytokine Production Assay
This protocol describes a method for evaluating the effect of PGE1 on T-cell activation and subsequent cytokine production.
1. T-Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
T-cells are purified from PBMCs using magnetic-activated cell sorting (MACS).
-
T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS and IL-2.
2. T-Cell Activation:
-
T-cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to induce activation.
-
PGE1 is added at various concentrations to the cell cultures at the time of activation.
3. Cytokine Analysis:
-
After 48-72 hours of incubation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IFN-γ, IL-2, IL-4) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.
Neurite Outgrowth Assay
This protocol details a method to assess the potential of PGE1 analogs to promote neurite outgrowth in neuronal cells.[8][9][10][11][12]
1. Neuronal Cell Culture:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) are cultured in appropriate media, often containing nerve growth factor (NGF) to induce differentiation.
-
Cells are seeded onto plates coated with an extracellular matrix protein like collagen or laminin (B1169045) to promote adherence and neurite extension.
2. Treatment with Compounds:
-
Differentiated neuronal cells are treated with various concentrations of the test compound (e.g., 13,14-dihydro-15(R)-PGE1).
-
A positive control (e.g., a known neurite-promoting agent) and a negative control (vehicle) are included.
3. Imaging and Analysis:
-
After a suitable incubation period (e.g., 24-72 hours), cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).
-
Images are captured using a high-content imaging system.
-
Neurite length and branching are quantified using automated image analysis software.
Differential Effects on Specific Cell Types: A Closer Look
Immune Cells
PGE1 and its metabolites are known to have significant immunomodulatory effects. In general, they are considered to be anti-inflammatory. PGE1 has been shown to inhibit the induction of effector T-cells, a key component of the adaptive immune response.[7] This suggests a potential therapeutic role in autoimmune diseases. Furthermore, PGE1 can suppress macrophage infiltration and activation at sites of inflammation.[13]
Fibroblasts
The effect of PGE1 on fibroblasts is multifaceted. In diabetic fibroblasts, PGE1 has been observed to stimulate cell proliferation while simultaneously inhibiting collagen synthesis.[6] This dual action could be beneficial in wound healing, promoting the growth of new tissue while potentially preventing excessive scarring. In hypertrophic scar fibroblasts, PGE1 increases the activity of type I collagenase, an enzyme that breaks down collagen, further supporting its potential as an anti-fibrotic agent.[14]
Neuronal Cells
The role of prostaglandins (B1171923) in the nervous system is complex. Some studies suggest that PGE1 can induce neurite outgrowth in certain neuronal cell lines. The activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP, is a potential mechanism for this effect.[15] This suggests a potential role for PGE1 analogs in promoting neuronal regeneration after injury.
Conclusion and Future Directions
While 13,14-dihydro-PGE1 is a biologically active metabolite of PGE1 with similar or enhanced potency in several cellular systems, there is a clear and significant gap in the scientific literature regarding the specific biological activities of the 15(R) stereoisomer. The available data, largely focused on PGE1 and the unspecified or 15(S) form of its dihydro-metabolite, indicate potent effects on immune cells, fibroblasts, and neuronal cells, suggesting a broad therapeutic potential.
Future research should be directed towards elucidating the specific receptor binding affinities and cellular effects of 13,14-dihydro-15(R)-PGE1. A direct comparison with the 15(S) isomer would be crucial to understand the impact of this stereochemical difference on biological activity. Such studies would be invaluable for the rational design and development of novel prostaglandin-based therapeutics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwmr.org [jwmr.org]
- 7. Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. innoprot.com [innoprot.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of prostaglandin E1 on cultured dermal fibroblasts from normal and hypertrophic scarred skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 13,14-dihydro-15(R)-Prostaglandin E1
Ensuring the safe and compliant disposal of specialty chemicals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with potent compounds like 13,14-dihydro-15(R)-Prostaglandin E1, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step logistical information for the proper handling and disposal of this prostaglandin (B15479496) analog, reinforcing our commitment to being your preferred partner in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
This compound is a synthetic analog of a naturally occurring prostaglandin and should be handled as a hazardous material until comprehensive toxicological data is available.[1] All personnel handling this compound must be thoroughly familiar with the safety data sheet (SDS) and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory.[3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate this waste from other chemical waste streams to prevent unintended reactions. Store in a designated and properly labeled hazardous waste container.[4][5] Incompatible materials such as strong acids, bases, and oxidizing agents should be stored separately.[3][4]
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap for liquid waste.[4][5] For solid waste, use a designated, puncture-resistant container.[6]
-
Ensure the container is appropriate for the volume of waste generated to avoid overfilling. A good practice is to leave at least one inch of headspace to allow for expansion.[4]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
Indicate the hazards associated with the waste (e.g., Toxic, Irritant).[4]
-
List all constituents of the waste mixture by percentage or volume, including solvents.[4]
-
Mark the date when the container first received waste (accumulation start date).[4]
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[4][7]
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[4]
-
Partially filled containers can remain in the SAA for up to one year, but a full container must be removed within three days.[4]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not pour any amount of this compound down the drain.[3]
-
Quantitative Data Summary
For safe handling and storage, please refer to the following quantitative information.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [8] |
| Stability at -20°C | ≥ 2 years | [8] |
| Solubility in Ethanol | >50 mg/mL | [8] |
| Solubility in DMSO | >50 mg/mL | [8] |
| Solubility in PBS (pH 7.2) | >1.6 mg/mL | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nswai.org [nswai.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling 13,14-dihydro-15(R)-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 13,14-dihydro-15(R)-Prostaglandin E1. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. Prostaglandins are potent, biologically active lipid molecules, and related compounds like Prostaglandin E1 are classified as toxic if swallowed and are suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent safety measures are imperative.
I. Personal Protective Equipment (PPE)
A thorough risk assessment of the specific procedures being performed should always precede the selection of PPE.[4] The following table summarizes the recommended PPE for handling this compound, based on guidelines for the closely related and potent Prostaglandin E1.
| PPE Category | Minimum Requirement | Enhanced Protection (for high concentration or splash potential) |
| Body Protection | Flame-resistant lab coat.[4] | Disposable gown or a suit made of materials like Tyvek to provide a higher level of protection.[4] |
| Hand Protection | Powder-free nitrile or neoprene gloves.[5] | Double-gloving with chemotherapy-grade gloves that meet ASTM International standard D6978.[5] It is crucial to note that gloves degrade over time and should be replaced regularly.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[2] | A face shield worn in addition to safety goggles, especially when there is a splash hazard.[4][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] | If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[2] |
| Foot Protection | Closed-toe shoes are required to prevent injuries from spills or dropped items.[4] | --- |
II. Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the experiment.
III. Operational and Disposal Plans
A. Handling and Storage
-
Engineering Controls : Always handle this compound in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1][4]
-
Storage : Store the compound in a tightly closed container in a dry and cool place, protected from direct sunlight.[1] For long-term storage, keeping it in a freezer at temperatures below -20°C is recommended.[1]
-
Precautions : Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[2]
B. Spill Management
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Follow your institution's established spill cleanup procedures.
-
Small Spills : For small powder spills, carefully wipe up with a damp cloth to avoid generating dust.
-
Large Spills : Larger spills may necessitate a formal spill response team.
-
Decontamination : All materials used for cleanup should be treated as hazardous waste.
C. Waste Disposal
Proper disposal of hazardous waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound, such as gloves, disposable gowns, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4][6]
-
Liquid Waste : Unused solutions and rinsates should be collected in a separate, compatible, and labeled hazardous waste container.[6] Do not dispose of this chemical down the drain.[6][7]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8] After rinsing, the original labels should be completely removed or defaced before the container is discarded.[6][8]
-
Disposal Method : All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[9] Incineration at a permitted facility is a common disposal method for such chemical waste.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. nswai.org [nswai.org]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
